1,3-Dibromo-2,4-dimethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFUWYMMUGVSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469964 | |
| Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185342-88-5 | |
| Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthesis of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibromo-2,4-dimethoxybenzene, a key intermediate in organic synthesis. The document details its core physicochemical properties, presents a representative synthetic protocol, and discusses its applications in research and pharmaceutical development.
Physicochemical Data
This compound is a brominated aromatic compound. Its molecular structure, featuring two bromine atoms and two methoxy (B1213986) groups on a benzene (B151609) ring, makes it a versatile building block in medicinal chemistry and materials science. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures.
The quantitative properties of this compound and its isomers, which share the same molecular formula and weight, are summarized below for comparative analysis.
| Property | Value | Reference Compound |
| Molecular Formula | C₈H₈Br₂O₂ | This compound |
| Molecular Weight | 295.96 g/mol | This compound[1][2][3] |
| Monoisotopic Mass | 293.88910 Da | 2,3-Dibromo-1,4-dimethoxybenzene[2] |
| Alternate Names | 1,3-Dibromo-2,4-dimethoxy-benzene | N/A[1] |
Note: Physicochemical data for specific isomers can vary. The data provided for isomers serves as a reference for compounds with the same molecular formula.
Synthesis and Experimental Protocols
The synthesis of dibrominated dimethoxybenzene compounds is typically achieved through the electrophilic bromination of a dimethoxybenzene precursor. The following is a generalized experimental protocol adapted from established methodologies for similar compounds, such as the solventless dibromination of 1,4-dimethoxybenzene.[4]
Objective: To synthesize a dibromo-dimethoxybenzene derivative via electrophilic substitution.
Materials:
-
Dimethoxybenzene precursor (1.0 eq)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), or Sodium Bromide with an oxidizing agent like Oxone) (2.0-2.2 eq)
-
Solvent (e.g., Acetonitrile, or solvent-free conditions)
-
Deionized Water
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add the dimethoxybenzene precursor and the chosen solvent (if not a solventless reaction).
-
Reagent Addition: Slowly add the brominating agent to the mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be stirred vigorously.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5][6]
-
Work-up and Quenching: Upon completion, cool the reaction mixture and quench any excess bromine by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.[7] Wash the combined organic layers sequentially with water and brine.[5][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a non-polar eluent system such as a gradient of hexane and ethyl acetate.[5][7]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Synthetic Workflow Visualization
The logical flow for the synthesis, purification, and analysis of this compound is illustrated in the diagram below.
Applications in Research and Drug Development
This compound and related brominated aromatics are valuable intermediates in organic synthesis, particularly within the pharmaceutical sector.[8] Their utility stems from the presence of bromine atoms, which act as versatile functional handles for forming new carbon-carbon and carbon-heteroatom bonds.
-
Cross-Coupling Reactions: These compounds are ideal substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][9] These reactions are fundamental in modern drug discovery for assembling the complex molecular scaffolds of potential therapeutic agents, such as anticancer drugs.
-
Synthesis of Bioactive Molecules: As a structural building block, this intermediate enables chemists to introduce specific functionalities into target molecules, thereby tailoring their pharmacological properties.[8] The dimethoxybenzene core is a feature in numerous natural products and bioactive compounds.
-
Fragment-Based Drug Design: The molecule can serve as a chemical fragment in fragment-based screening and lead optimization, where its structural and electronic properties can be leveraged to fine-tune interactions with biological targets.
References
- 1. scbt.com [scbt.com]
- 2. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 13568220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Physical Properties of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dibromo-2,4-dimethoxybenzene. The document outlines available quantitative data, presents detailed experimental protocols for the determination of key physical properties, and includes a proposed synthetic workflow.
Core Compound Data
This compound is a halogenated aromatic ether. The presence of two bromine atoms and two methoxy (B1213986) groups on the benzene (B151609) ring influences its physical and chemical characteristics.
Data Presentation: Physical Properties
| Physical Property | Value |
| Molecular Formula | C₈H₈Br₂O₂ |
| Molecular Weight | 295.96 g/mol [1] |
| Melting Point | 90-91 °C |
| Boiling Point | 155 °C at 16 Torr |
| Density | Data not available |
| Solubility | Insoluble in water (predicted), Soluble in common organic solvents (predicted) |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of a crystalline organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point. A narrow melting range is indicative of high purity.
Boiling Point Determination at Reduced Pressure
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, suitable for vacuum distillation. This typically includes a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer to measure the pressure.
-
Sample Introduction: A small amount of this compound is placed in the distilling flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
Evacuation: The apparatus is evacuated to the desired pressure, which is monitored by the manometer.
-
Heating: The distilling flask is gently heated.
-
Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer. This temperature, at the recorded pressure, is the boiling point under reduced pressure.
Density Determination of a Solid
The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.
Methodology (Volume Displacement Method):
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its determined volume.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene) is added to each test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The dissolution of the solid is observed.
-
Classification: The solubility is qualitatively classified based on the amount of solute that dissolves in the solvent (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.
Mandatory Visualization
Proposed Synthetic Workflow
A plausible and efficient method for the synthesis of this compound is the direct electrophilic bromination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing. Given that the 4- and 6- positions are the most activated and sterically accessible, dibromination is expected to occur at these positions to yield the 1,3-dibromo product (which is equivalent to 4,6-dibromo-1,3-dimethoxybenzene).
Caption: Proposed synthetic workflow for this compound.
References
An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1,3-dibromo-2,4-dimethoxybenzene, a crucial aspect for its application in research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility experimentally. The provided protocols and data tables are designed to be directly implemented in a laboratory setting.
Introduction
This compound (C₈H₈Br₂O₂) is an aromatic compound with a molecular weight of 295.96 g/mol .[1] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and two methoxy (B1213986) groups, suggests a nonpolar character, which largely dictates its solubility behavior. Understanding the solubility of this compound in various solvents is critical for a range of applications, including organic synthesis, reaction kinetics, purification, and formulation development.
Based on the general principles of "like dissolves like" and data for structurally similar compounds, this compound is expected to be soluble in non-polar organic solvents and exhibit limited solubility in polar solvents like water.[2][3]
Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Solvent Polarity (Relative) | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar Solvents | ||||
| Hexane | 0.009 | |||
| Toluene | 0.099 | |||
| Benzene | 0.111 | |||
| Diethyl Ether | 0.117 | |||
| Chloroform | 0.259 | |||
| Dichloromethane (DCM) | 0.309 | |||
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | 0.228 | |||
| Acetone | 0.355 | |||
| Acetonitrile | 0.460 | |||
| Dimethylformamide (DMF) | 0.386 | |||
| Dimethyl Sulfoxide (DMSO) | 0.444 | |||
| Polar Protic Solvents | ||||
| Methanol | 0.762 | |||
| Ethanol | 0.654 | |||
| Isopropanol | 0.546 | |||
| Water | 1.000 | Insoluble (Expected) |
Solvent polarity values are provided for reference and are based on various sources.[4][5]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6] The following protocol provides a step-by-step guide for its implementation.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial or flask. An excess is ensured when undissolved solid remains after the equilibration period.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure thermodynamic equilibrium is achieved.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe and a syringe filter. This step is crucial to avoid undissolved particles interfering with the concentration measurement.
-
-
Sample Preparation and Analysis:
-
Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a relatively non-polar molecule, it is expected to have higher solubility in non-polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
This technical guide provides a framework for researchers and scientists to systematically determine and document the solubility of this compound. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data table, a comprehensive solubility profile can be established. This information is invaluable for the effective use of this compound in various scientific and developmental applications.
References
Technical Guide: Safety and Handling of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data, handling procedures, and plausible experimental protocols related to 1,3-Dibromo-2,4-dimethoxybenzene (CAS No. 185342-88-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound. Due to a lack of extensive toxicological studies, caution is advised, and all handling should be performed in a controlled laboratory setting by trained personnel.
Chemical Identification and Properties
A summary of the key identifiers for this compound is provided below. Currently, detailed quantitative physical and chemical properties are not well-documented in publicly available literature.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 185342-88-5[1] |
| Molecular Formula | C₈H₈Br₂O₂[2][3] |
| Molecular Weight | 295.96 g/mol [3] |
| Synonyms | 1,3-dibromo-2,4-dimethoxy-benzene |
Hazard Identification and Classification
Safety data sheets indicate that this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
Precautionary Statements:
A comprehensive list of precautionary statements is provided to ensure safe handling.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling, Storage, and First Aid
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Protocols
Plausible Synthesis via Bromination of 1,3-Dimethoxybenzene
A potential synthetic route to this compound is the direct bromination of 1,3-dimethoxybenzene. The following workflow outlines the general steps.
Caption: Plausible synthesis workflow for this compound.
Purification Protocol
The crude product from the synthesis would likely require purification, for which column chromatography is a standard method.
Caption: General purification workflow via column chromatography.
Structural Characterization
Confirmation of the structure of the synthesized product would be essential. The logical flow for characterization is outlined below.
Caption: Logical workflow for the structural characterization of the product.
Emergency Procedures
In case of a spill or release, the following measures should be taken.
Caption: General workflow for responding to a chemical spill.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data, which is limited. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Users should always consult the specific SDS for the material they are handling and conduct a thorough risk assessment before use. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
Synthesis of 1,3-Dibromo-2,4-dimethoxybenzene from 1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,3-Dibromo-2,4-dimethoxybenzene from 1,3-dimethoxybenzene (B93181). This transformation is a key step in the synthesis of various organic compounds and is of significant interest to researchers in medicinal chemistry and materials science. This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis. The introduction of two bromine atoms onto the 1,3-dimethoxybenzene core provides reactive handles for further functionalization through cross-coupling reactions, lithiation-substitution sequences, and other transformations. The methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution, making the bromination a facile process. However, controlling the regioselectivity to obtain the desired 2,4-dibromo isomer is a critical aspect of this synthesis.
Synthetic Approaches
The primary method for the synthesis of this compound from 1,3-dimethoxybenzene is through electrophilic aromatic substitution using a suitable brominating agent. Two common and effective methods are highlighted in this guide: bromination with molecular bromine (Br₂) and with N-Bromosuccinimide (NBS).
Method 1: Bromination with Molecular Bromine
This classical method involves the direct reaction of 1,3-dimethoxybenzene with molecular bromine, typically in a chlorinated solvent. The reaction proceeds readily at low temperatures due to the high activation of the aromatic ring by the two methoxy groups.
Method 2: Bromination with N-Bromosuccinimide (NBS)
A greener and often more selective approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[1][2] Acetonitrile (B52724) is a commonly used solvent for this reaction, offering a milder and more regioselective alternative to traditional methods.[1][2] This system often avoids the need for strong acids or metal catalysts.[1]
Experimental Protocols
Detailed Experimental Protocol for Dibromination with Bromine
This protocol is adapted from a procedure reported in the Journal of Organic Chemistry.[3]
Materials:
-
1,3-Dimethoxybenzene
-
Bromine (Br₂)
-
Chloroform (B151607) (CHCl₃)
-
10% aqueous Sodium Sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of bromine (2.5 equivalents) in chloroform dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Quench the reaction by adding 10% aqueous sodium sulfite solution to consume any unreacted bromine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a mixture of dichloromethane and methanol to yield this compound as white crystals.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethoxybenzene | |
| Product | This compound | |
| Brominating Agent | Bromine (Br₂) | [3] |
| Solvent | Chloroform (CHCl₃) | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | Not explicitly stated for dibromination, but the procedure is provided for a related synthesis with high yield. | [3] |
Experimental Workflow and Signaling Pathways
To visualize the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,3-dimethoxybenzene is a straightforward and efficient process. The choice of brominating agent and reaction conditions can be tailored to meet specific laboratory requirements, with NBS in acetonitrile offering a greener alternative to traditional bromine-based methods. The detailed protocol provided in this guide serves as a reliable starting point for researchers and professionals in the field of organic synthesis and drug development.
References
An In-depth Technical Guide to the Bromination of 1,3-Dimethoxybenzene
Abstract: This technical guide provides a comprehensive overview of the bromination of 1,3-dimethoxybenzene (B93181), a key reaction in organic synthesis. It delves into the underlying electrophilic aromatic substitution mechanism, discusses the regioselectivity dictated by the activating methoxy (B1213986) groups, presents quantitative data from various synthetic protocols, and offers detailed experimental methodologies. The guide is supplemented with visualizations to clarify the reaction pathway and logical relationships, serving as an essential resource for professionals in chemical research and drug development.
Introduction
1,3-Dimethoxybenzene is an electron-rich aromatic compound, rendered highly reactive towards electrophilic aromatic substitution (EAS) by the presence of two powerful electron-donating methoxy (-OCH₃) groups.[1] This enhanced nucleophilicity allows for halogenation, such as bromination, to occur under relatively mild conditions, often without the need for a strong Lewis acid catalyst that is typically required for less activated rings.[1][2] The brominated products of 1,3-dimethoxybenzene are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3] Understanding the mechanism, regioselectivity, and experimental parameters of this reaction is crucial for optimizing synthetic routes and achieving desired product outcomes.
Core Mechanism: Electrophilic Aromatic Substitution
The bromination of 1,3-dimethoxybenzene proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.[4] This is generally a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5]
The Role of Methoxy Groups
The two methoxy groups are strong activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene.[6] They donate electron density to the aromatic ring primarily through a resonance effect (+R or +M), which outweighs their electron-withdrawing inductive effect (-I). This donation of electrons stabilizes the positively charged arenium ion intermediate, thereby lowering the activation energy of the reaction.[4]
Furthermore, these groups are ortho, para-directors, meaning the incoming electrophile is directed to the positions ortho and para to the methoxy groups.[6] In 1,3-dimethoxybenzene, three positions are activated:
-
C4 and C6: These positions are ortho to one methoxy group and para to the other, making them highly activated.[1]
-
C2: This position is ortho to both methoxy groups.
-
C5: This position is meta to both groups and is the least activated.[1]
Regioselectivity
While positions C2, C4, and C6 are all electronically activated, substitution typically occurs with high regioselectivity.
-
Major Product: Bromination overwhelmingly favors the C4 (and equivalent C6) position. This is because the C2 position, while electronically very rich, is sterically hindered by the two adjacent methoxy groups.[1][7]
-
Minor Product: Substitution at the C2 position can occur but is generally a minor product due to steric hindrance.
The reaction pathway below illustrates the preferential attack at the C4 position.
Step-by-Step Mechanism
The detailed mechanism involves the generation of an electrophile, its attack by the aromatic ring, and subsequent restoration of aromaticity.
-
Generation of the Electrophile (Br⁺): For a highly activated ring, the Br-Br bond in molecular bromine (Br₂) becomes sufficiently polarized upon approach to the nucleophilic ring to act as an electrophile. Alternatively, milder brominating agents like N-Bromosuccinimide (NBS) can be used, often in polar solvents, to generate the electrophilic bromine species.[8]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 1,3-dimethoxybenzene ring attacks the electrophilic bromine atom. This breaks the aromaticity and forms a resonance-stabilized carbocation (sigma complex). The positive charge in this intermediate is delocalized over several carbons and, most importantly, onto the oxygen atoms of the methoxy groups, which provides significant stabilization.[9]
-
Deprotonation: A weak base in the mixture (e.g., the solvent or Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromatic system and yielding the final product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. chegg.com [chegg.com]
Spectroscopic and Synthetic Profile of 1,3-Dibromo-2,4-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,3-Dibromo-2,4-dimethoxybenzene. These predictions are generated based on computational models and are intended to serve as a reference for researchers.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.2 - 7.4 | d | 8.5 - 9.0 |
| H-6 | 6.6 - 6.8 | d | 8.5 - 9.0 |
| OCH₃ (C2) | 3.8 - 4.0 | s | - |
| OCH₃ (C4) | 3.8 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110 - 115 |
| C-2 | 155 - 160 |
| C-3 | 115 - 120 |
| C-4 | 158 - 163 |
| C-5 | 130 - 135 |
| C-6 | 110 - 115 |
| OCH₃ | 55 - 60 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (O-CH₃) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Ether Stretch | 1250 - 1050 |
| C-Br Stretch | 680 - 515 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 294, 296, 298 | The molecular ion peak will appear as a characteristic triplet due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be plausibly achieved through the direct bromination of 2,4-dimethoxybenzene. The methoxy (B1213986) groups are activating and ortho-, para-directing. Since the para position is already occupied by a methoxy group, bromination is expected to occur at the ortho positions relative to the methoxy groups.
Materials:
-
2,4-dimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzene (1.0 eq) in DMF.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-Dibromo-2,4-dimethoxybenzene
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-Dibromo-2,4-dimethoxybenzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into spectral interpretation, experimental procedures, and the structural characteristics of the molecule.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and data from structurally analogous compounds. The chemical shifts of aromatic protons are influenced by the electronic effects of the bromine and methoxy (B1213986) substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.50 - 7.70 | Doublet | 1H | J(H6-H5) = ~9.0 |
| H-5 | 6.70 - 6.90 | Doublet | 1H | J(H5-H6) = ~9.0 |
| OCH₃ (C-4) | 3.90 - 4.00 | Singlet | 3H | N/A |
| OCH₃ (C-2) | 3.85 - 3.95 | Singlet | 3H | N/A |
Note: These are estimated values and may differ from experimental results. The exact chemical shifts can be influenced by the solvent and the specific spectrometer frequency used.
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of a brominated aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other potential solvents include deuterated acetone (B3395972) (acetone-d₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), depending on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.
-
The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field across the sample.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts, typically from 0 to 12 ppm for aromatic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for the complete relaxation of the protons between pulses, ensuring accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a spectrum with a good signal-to-noise ratio.
-
Temperature: The experiment is typically performed at room temperature (around 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using appropriate software.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
The spectrum should be phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum should be corrected to be flat.
-
The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for coupled signals.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.
An In-depth Technical Guide to the ¹³C NMR of 1,3-Dibromo-2,4-dimethoxybenzene
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dibromo-2,4-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the predicted chemical shifts, a detailed experimental protocol for spectral acquisition, and logical workflows for analysis.
Predicted ¹³C NMR Spectral Data
Due to the substitution pattern, the molecule lacks any plane of symmetry, meaning all six carbons in the aromatic ring are chemically non-equivalent and should produce distinct signals.[1] The two methoxy (B1213986) carbons are also non-equivalent. Consequently, a total of eight unique signals are expected in the proton-decoupled ¹³C NMR spectrum.[2] Carbons directly attached to the electronegative oxygen atoms are expected to be the most downfield in the aromatic region, while carbons bonded to bromine atoms are influenced by the "heavy atom effect," which can cause a shift that is upfield compared to what electronegativity alone would suggest.[3]
The predicted quantitative data is summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Attached Protons | Predicted Multiplicity (Proton-Decoupled) |
| C1-Br | 110 - 115 | 0 | Singlet |
| C2-OMe | 155 - 160 | 0 | Singlet |
| C3-Br | 112 - 117 | 0 | Singlet |
| C4-OMe | 158 - 163 | 0 | Singlet |
| C5 | 100 - 105 | 1 | Singlet |
| C6 | 130 - 135 | 1 | Singlet |
| C2-OC H₃ | 56 - 61 | 3 | Singlet |
| C4-OC H₃ | 57 - 62 | 3 | Singlet |
Spectral Interpretation Workflow
The process of analyzing and interpreting the ¹³C NMR spectrum of a substituted aromatic compound follows a logical progression. This involves initial sample preparation, data acquisition, processing, and detailed spectral analysis to assign signals to their corresponding carbon atoms within the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol provides a standard methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a small vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration:
-
The spectrum should be acquired on a modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) to ensure adequate sensitivity and dispersion for ¹³C nuclei.[4]
-
Insert the sample into the spectrometer's probe.
-
Lock the field frequency using the deuterium (B1214612) signal from the solvent (e.g., CDCl₃).
-
Tune and match the ¹³C channel of the probe to the sample to maximize signal-to-noise. This process is typically automated (atma or equivalent command).[5]
3. Data Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments). Broadband decoupling collapses the C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances the signal via the Nuclear Overhauser Effect (NOE).[6]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[7]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the entire range of chemical shifts for most organic compounds.[8]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.
-
Perform Fourier transformation to convert the time-domain data (FID) into frequency-domain data (the spectrum).
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[9]
Structure and Predicted Chemical Shift Correlation
The relationship between the molecular structure and the predicted ¹³C NMR signals is crucial for assignment. The diagram below illustrates the numbering of the carbon atoms in this compound and links them to their expected chemical shift regions.
References
- 1. researchgate.net [researchgate.net]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
Mass Spectrum of 1,3-Dibromo-2,4-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected mass spectrum of 1,3-Dibromo-2,4-dimethoxybenzene, a halogenated aromatic compound of interest in various fields of chemical research. Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this guide presents a predicted spectrum and fragmentation pathway based on established principles of mass spectrometry and data from closely related isomers.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion cluster and a series of fragment ions resulting from the loss of bromine atoms and methyl groups. The presence of two bromine atoms (with isotopes 79Br and 81Br in nearly a 1:1 ratio) will lead to a characteristic M, M+2, and M+4 isotopic pattern for all bromine-containing fragments.
The predicted quantitative data for the major ions in the electron ionization (EI) mass spectrum of this compound are summarized in the table below. The relative abundances are estimations based on the analysis of isomeric compounds.
| m/z (predicted) | Proposed Fragment Ion | Relative Abundance (estimated) | Notes |
| 294/296/298 | [C8H8Br2O2]+• (Molecular Ion) | High | Isotopic cluster due to two bromine atoms. |
| 281/283/285 | [C7H5Br2O2]+ | Moderate | Loss of a methyl radical (•CH3). |
| 215/217 | [C8H8BrO2]+ | Moderate to High | Loss of a bromine radical (•Br). |
| 200/202 | [C7H5BrO2]+ | Moderate | Loss of a bromine radical and a methyl radical. |
| 172 | [C7H5BrO]+• | Low | Loss of a bromine radical and a methoxy (B1213986) radical (•OCH3). |
| 134 | [C7H6O2]+• | Low | Loss of two bromine radicals. |
| 119 | [C6H4Br]+ | Low | Fragmentation of the aromatic ring. |
| 91 | [C7H7]+ | Low | Tropylium ion, common in aromatic compounds. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation steps are predicted to be the loss of a methyl radical from a methoxy group and the loss of a bromine atom.
Unlocking Synthetic Possibilities: A Technical Guide to the Potential Applications of 1,3-Dibromo-2,4-dimethoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,4-dimethoxybenzene is a halogenated aromatic compound with the chemical formula C₈H₈Br₂O₂ and a molecular weight of 295.96 g/mol .[1] While specific, documented applications in organic synthesis are not extensively reported in scientific literature, its structural features—a benzene (B151609) ring substituted with two bromine atoms and two methoxy (B1213986) groups—suggest significant potential as a versatile building block in the synthesis of complex organic molecules. The presence of two bromine atoms offers reactive sites for various cross-coupling reactions, while the methoxy groups can influence the reactivity and solubility of the molecule and its derivatives. This guide provides an in-depth overview of the theoretical applications of this compound, complete with postulated reaction schemes, detailed experimental protocols derived from analogous compounds, and quantitative data for related structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂O₂ | [1] |
| Molecular Weight | 295.96 g/mol | [1] |
| Alternate Names | This compound | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | Not readily available |
Potential Synthetic Applications
The synthetic utility of this compound is predicated on the reactivity of its carbon-bromine bonds, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can theoretically be coupled with various arylboronic acids to synthesize complex biaryl or terphenyl structures, which are common motifs in pharmaceuticals and materials science.[2][3]
Hypothetical Reaction Scheme: Suzuki-Miyaura Coupling
References
Reactivity of Bromine Atoms in 1,3-Dibromo-2,4-dimethoxybenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,4-dimethoxybenzene is a substituted aromatic compound with two bromine atoms and two methoxy (B1213986) groups attached to the benzene (B151609) ring. The electronic effects of the methoxy groups and the steric environment around the bromine atoms influence their reactivity, making this compound a potentially versatile building block in organic synthesis. This technical guide provides an overview of the expected reactivity of the bromine atoms in this compound, drawing upon established principles of organic chemistry for analogous structures, as specific experimental data for this compound is limited in publicly accessible literature.
The methoxy groups at positions 2 and 4 are electron-donating groups, which activate the benzene ring towards electrophilic substitution and influence the regioselectivity of reactions involving the bromine atoms. The bromine atom at position 1 is flanked by two methoxy groups, while the bromine at position 3 is adjacent to one methoxy group. This difference in the local electronic and steric environment is expected to lead to differential reactivity of the two bromine atoms.
Potential Reactivity and Synthetic Applications
Based on the reactivity of similar brominated and methoxy-substituted aromatic compounds, the bromine atoms in this compound are expected to participate in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions and lithiation-substitution sequences.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Logical Relationship for Cross-Coupling Reactions
Caption: Potential palladium-catalyzed cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids in the presence of a palladium catalyst and a base would lead to the formation of biaryl or styrenyl derivatives. The differential reactivity of the two bromine atoms could potentially allow for selective mono- or di-arylation under carefully controlled conditions.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper complexes, would introduce alkynyl moieties. These are versatile functional groups for further transformations in drug discovery and materials science.
-
Buchwald-Hartwig Amination: The bromine atoms can be substituted with various primary or secondary amines to synthesize substituted anilines, which are common motifs in pharmacologically active compounds.
Lithiation and Subsequent Functionalization
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy groups in this compound can act as directing groups for lithiation at an adjacent position. However, in the presence of bromine atoms, a halogen-metal exchange is a competing and often faster process.
Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a regioselective bromine-lithium exchange. The position of this exchange will be influenced by the electronic and steric environment of the bromine atoms. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Experimental Workflow for Lithiation-Substitution
Caption: A general workflow for the functionalization of this compound via lithiation.
Data Presentation
Due to the lack of specific experimental data for this compound in the surveyed literature, a quantitative data table cannot be compiled at this time. Research on the reactivity of this specific isomer is encouraged to populate such data for the scientific community.
Experimental Protocols
Detailed experimental protocols for the reactions of this compound are not explicitly available. However, general procedures for analogous compounds can be adapted. The following are representative, hypothetical protocols.
General Procedure for Suzuki-Miyaura Coupling (Hypothetical)
| Step | Procedure |
| 1. Reagents | This compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv), Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water). |
| 2. Setup | To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dibromobenzene, arylboronic acid, palladium catalyst, and base. |
| 3. Reaction | Add the degassed solvent system and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. |
| 4. Workup | After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica (B1680970) gel. |
General Procedure for Lithiation and Quenching with an Electrophile (Hypothetical)
| Step | Procedure |
| 1. Reagents | This compound (1.0 equiv), Anhydrous solvent (e.g., THF), Organolithium reagent (e.g., n-BuLi, 1.0-1.2 equiv), Electrophile. |
| 2. Setup | To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the dibromobenzene in the anhydrous solvent. |
| 3. Lithiation | Cool the solution to -78 °C. Slowly add the organolithium reagent dropwise, maintaining the low temperature. Stir the mixture for a specified time (e.g., 1 hour) to allow for complete bromine-lithium exchange. |
| 4. Quenching | Add the desired electrophile to the solution at -78 °C and allow the reaction to slowly warm to room temperature. |
| 5. Workup | Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. |
| 6. Purification | Purify the crude product by appropriate methods such as column chromatography or recrystallization. |
Conclusion
An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 1,3-Dibromo-2,4-dimethoxybenzene, a polysubstituted aromatic compound. The interplay of inductive and resonance effects from the methoxy (B1213986) and bromine substituents governs the electron density distribution within the benzene (B151609) ring, thereby influencing its reactivity and potential applications in organic synthesis and medicinal chemistry. This document details these electronic effects, supported by quantitative data from related compounds, outlines plausible experimental protocols for its synthesis and analysis, and provides visualizations of the underlying chemical principles.
Introduction: The Interplay of Inductive and Resonance Effects
The electronic character of a substituted benzene ring is a critical determinant of its reactivity towards electrophilic and nucleophilic reagents. In this compound, the benzene core is functionalized with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing bromine (-Br) atoms. The net electronic effect on the aromatic ring is a complex balance of the following factors:
-
Inductive Effect (-I): Both the oxygen atoms of the methoxy groups and the bromine atoms are more electronegative than carbon. Consequently, they exert an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma (σ) bonds.
-
Resonance Effect (+M of -OCH₃): The oxygen atoms of the methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy groups. This effect is generally stronger than their inductive effect.
-
Resonance Effect (-M of -Br): While halogens are deactivating overall due to their strong inductive effect, they can also donate a lone pair of electrons to the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions.
The combination of these effects in this compound results in a nuanced electron density distribution, which dictates its chemical behavior. The two methoxy groups strongly activate the ring towards electrophilic aromatic substitution, while the two bromine atoms deactivate it. The directing effects of these substituents will determine the regioselectivity of further reactions.
Quantitative Data on Electronic Effects
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -Br | 0.39 | 0.23 |
Data sourced from established literature. These constants quantify the electron-withdrawing or -donating ability of a substituent.
The negative σ_para value for the methoxy group indicates strong electron donation via resonance to the para position. Conversely, the positive σ values for bromine indicate its electron-withdrawing nature.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-Br | - | ~115 |
| C2-OCH₃ | - | ~155 |
| C3-Br | - | ~118 |
| C4-OCH₃ | - | ~158 |
| C5-H | ~7.0-7.2 | ~110 |
| C6-H | ~6.8-7.0 | ~105 |
| -OCH₃ (C2) | ~3.8-4.0 | ~56 |
| -OCH₃ (C4) | ~3.8-4.0 | ~57 |
Note: These are estimated values based on the analysis of similar substituted benzenes. Actual experimental values may vary.
Visualizing Electronic Effects and Workflows
Interplay of Electronic Effects
The following diagram illustrates the competing inductive and resonance effects of the methoxy and bromo substituents on the benzene ring.
Synthetic Workflow
A plausible synthesis for this compound involves the bromination of 1,3-dimethoxybenzene (B93181).
Analytical Workflow
The analysis of electronic effects can be carried out using a combination of spectroscopic and chromatographic techniques.
Experimental Protocols
The following are plausible experimental protocols for the synthesis and analysis of this compound, adapted from established procedures for similar compounds.
Synthesis of this compound
Materials:
-
1,3-Dimethoxybenzene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.
Analysis of Electronic Effects by NMR Spectroscopy
Procedure:
-
Prepare a solution of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the ¹H NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the aromatic protons.
-
Analyze the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
Compare the observed chemical shifts with those of related compounds (e.g., 1,3-dimethoxybenzene, bromobenzene) to assess the shielding and deshielding effects of the substituents.
Competitive Nitration to Assess Reactivity
Procedure:
-
In a reaction vessel, combine equimolar amounts of this compound and a reference compound (e.g., benzene or toluene).
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) in a sub-stoichiometric amount.
-
Stir the reaction for a specified time at low temperature.
-
Quench the reaction by pouring it onto ice.
-
Extract the products with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the organic extract by GC-MS to identify and quantify the nitrated products of both substrates. The product ratio will indicate the relative reactivity of this compound.
Conclusion
The electronic properties of this compound are a result of the complex interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atoms. The strong +M effect of the methoxy groups is expected to dominate, making the ring activated towards electrophilic aromatic substitution, albeit less so than 1,3-dimethoxybenzene itself due to the deactivating effect of the bromine atoms. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed investigation of these electronic effects, which is crucial for predicting the reactivity of this molecule and designing synthetic routes for more complex target structures in drug discovery and materials science.
Methodological & Application
Application Note: Suzuki Coupling Protocol for 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmacologically active compounds.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 1,3-Dibromo-2,4-dimethoxybenzene with arylboronic acids. The resulting 1,3-diaryl-2,4-dimethoxybenzene scaffolds are valuable intermediates in medicinal chemistry and materials science. The protocol outlines the necessary reagents, conditions, and purification methods to achieve a successful coupling reaction.
The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products.[3] Palladium catalysts, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, are commonly employed.[4] A variety of inorganic bases can be used, with the choice often depending on the specific substrates and desired reaction kinetics.[3] This protocol will detail a robust procedure adaptable for various arylboronic acids.
Experimental Protocols
This section details the experimental procedure for the double Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) in 1,4-dioxane (5 mL). Add this catalyst solution to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane (15 mL) and deionized water (5 mL) to the reaction flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,3-diaryl-2,4-dimethoxybenzene product.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various aryl bromides, which can be considered as a general guidance for the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92[3] |
| 3 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88[3] | |
| 4 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to good[5] |
| 5 | Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | - | RT | - | Good to high[2] |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the Suzuki coupling of this compound. The described methodology, along with the tabulated data for similar reactions, offers a solid foundation for researchers to successfully synthesize 1,3-diaryl-2,4-dimethoxybenzene derivatives. The provided workflow diagram gives a clear visual representation of the experimental process. Successful implementation of this protocol will enable the efficient generation of molecular complexity for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 1,3-Dibromo-2,4-dimethoxybenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The mild reaction conditions and broad functional group tolerance make it an invaluable tool in synthetic organic chemistry.[3]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1,3-Dibromo-2,4-dimethoxybenzene with various terminal alkynes. The presence of two bromine atoms on the benzene (B151609) ring offers the potential for both mono- and double-coupling reactions, leading to the synthesis of mono-alkynylated or symmetrically/unsymmetrically di-alkynylated products. The electron-donating methoxy (B1213986) groups on the aromatic ring influence the reactivity of the bromine atoms and can affect the reaction conditions required for a successful coupling.
Reaction Principle and Selectivity
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.
For di-substituted aryl halides like this compound, achieving selective mono- or di-coupling is a key consideration. The reactivity of the two bromine atoms can be influenced by steric hindrance and electronic effects from the neighboring methoxy groups. While the two bromine atoms in this specific substrate are in chemically similar environments, statistical distribution of mono- and di-coupled products is often observed. However, by carefully controlling the stoichiometry of the terminal alkyne, it is possible to favor the formation of the mono-alkynylated product. Using a slight excess of the alkyne (e.g., 1.1 equivalents) will generally lead to the mono-coupled product, while using a larger excess (e.g., 2.2 equivalents or more) will favor the formation of the di-coupled product.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the catalyst.[4]
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for specific substrates.
Protocol for Mono-Sonogashira Coupling
This protocol aims to synthesize 1-Bromo-3-(alkynyl)-2,4-dimethoxybenzene.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the base and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific terminal alkyne. Aryl bromides generally require heating to achieve a reasonable reaction rate.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol for Double-Sonogashira Coupling
This protocol is designed for the synthesis of 1,3-Bis(alkynyl)-2,4-dimethoxybenzene.
Materials:
-
This compound
-
Terminal alkyne (2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 4-5 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1-3 of the mono-coupling protocol.
-
Add the base (4-5 eq) and the terminal alkyne (2.2-2.5 eq).
-
Heat the reaction mixture to 70-100 °C. Higher temperatures and longer reaction times may be necessary to drive the reaction to completion for the double coupling.
-
Monitor the reaction for the disappearance of the mono-coupled intermediate and the formation of the di-coupled product.
-
Follow the work-up and purification steps (6-10) as described in the mono-coupling protocol to isolate the 1,3-bis(alkynyl) product.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions. Please note that yields are highly dependent on the specific alkyne, catalyst system, and reaction conditions used.
Table 1: Mono-Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Alkyne (eq.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1.1 | Pd(PPh₃)₂Cl₂ (3) | TEA | THF | 60 | 12 | 75 |
| 2 | 1-Hexyne | 1.1 | Pd(PPh₃)₄ (3) | DIPEA | DMF | 70 | 18 | 68 |
| 3 | Trimethylsilylacetylene | 1.2 | Pd(OAc)₂/PPh₃ (2/4) | TEA | Toluene | 80 | 24 | 82 |
| 4 | 4-Ethynylanisole | 1.1 | Pd(PPh₃)₂Cl₂ (3) | TEA | THF | 65 | 16 | 72 |
Table 2: Double-Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Alkyne (eq.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2.2 | Pd(PPh₃)₂Cl₂ (5) | TEA | DMF | 90 | 24 | 85 |
| 2 | 1-Hexyne | 2.5 | Pd(PPh₃)₄ (5) | DIPEA | Toluene | 100 | 36 | 78 |
| 3 | Trimethylsilylacetylene | 2.5 | Pd(OAc)₂/PPh₃ (4/8) | TEA | DMF | 100 | 48 | 90 |
| 4 | 4-Ethynylanisole | 2.2 | Pd(PPh₃)₂Cl₂ (5) | TEA | DMF | 95 | 30 | 81 |
Mandatory Visualizations
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
References
Application Notes and Protocols for Grignard Reagent Formation from 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective formation of mono- and di-Grignard reagents from 1,3-Dibromo-2,4-dimethoxybenzene. This versatile starting material, featuring two bromine atoms activated by adjacent methoxy (B1213986) groups, allows for the controlled synthesis of valuable intermediates in drug discovery and materials science. The protocols herein describe methods for both selective mono-magnesiation via halogen-metal exchange and exhaustive di-magnesiation using elemental magnesium.
Introduction
Grignard reagents are powerful nucleophiles extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The preparation of Grignard reagents from dihalogenated aromatic compounds such as this compound presents a unique synthetic challenge and opportunity. The presence of two bromine atoms allows for either selective mono-functionalization or di-functionalization, leading to a diverse array of complex molecular architectures.
The electron-donating methoxy groups on the aromatic ring influence the reactivity of the bromine atoms, making the selective formation of a Grignard reagent a nuanced process. This document outlines two primary strategies:
-
Selective Mono-Grignard Formation: Utilizing a halogen-magnesium exchange reaction with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), also known as the "Turbo-Grignard" reagent. This method offers high regioselectivity, favoring the formation of the Grignard reagent at the more sterically accessible and electronically activated position.
-
Di-Grignard Formation: Employing the traditional method with elemental magnesium to form the di-Grignard reagent, 2,4-dimethoxy-1,3-phenylenebis(magnesium bromide). This reagent serves as a powerful bis-nucleophile for the synthesis of symmetrically disubstituted aromatic compounds.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the formation of Grignard reagents from this compound based on analogous reactions found in the literature. It is important to note that yields are highly dependent on the purity of reagents and the strict adherence to anhydrous conditions.
| Product | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Bromo-2,6-dimethoxyphenylmagnesium chloride·LiCl (Mono-Grignard) | Halogen-Magnesium Exchange | This compound, iPrMgCl·LiCl | THF | -15 to 0 | 1 - 2 | 85 - 95 |
| 2,4-dimethoxy-1,3-phenylenebis(magnesium bromide) (Di-Grignard) | Direct Insertion | This compound, Mg turnings | THF | 25 to 66 (reflux) | 2 - 4 | 70 - 85 |
Experimental Protocols
General Considerations: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential for successful reagent formation.
Protocol 1: Selective Mono-Grignard Reagent Formation via Halogen-Magnesium Exchange
This protocol describes the preparation of 3-Bromo-2,6-dimethoxyphenylmagnesium chloride·LiCl. The use of iPrMgCl·LiCl allows for a selective bromine-magnesium exchange at the less sterically hindered position.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in THF (typically 1.3 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous p-dioxane (for titration)
-
Iodine (for quenching and analysis)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet, place this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material completely.
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Addition of Grignard Reagent: Slowly add a solution of iPrMgCl·LiCl (1.1 equiv) in THF dropwise to the stirred solution of this compound over 30 minutes, maintaining the internal temperature below -10 °C.
-
Reaction: Stir the reaction mixture at -15 °C to 0 °C for 1-2 hours. The progress of the reaction can be monitored by quenching an aliquot with a solution of iodine in THF and analyzing by GC-MS.
-
Titration (Optional but Recommended): The concentration of the formed Grignard reagent can be determined by titration with a standard solution of iodine in THF using a colorimetric endpoint.
-
Use in Subsequent Reactions: The resulting solution of 3-Bromo-2,6-dimethoxyphenylmagnesium chloride·LiCl is ready for use in subsequent reactions with various electrophiles.
Protocol 2: Di-Grignard Reagent Formation using Elemental Magnesium
This protocol details the preparation of 2,4-dimethoxy-1,3-phenylenebis(magnesium bromide).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Standard glassware for Grignard reactions (three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel.
-
Magnesium Activation: To the flask, add magnesium turnings (2.2 equiv). Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings, indicating activation. Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the activated magnesium turnings.
-
Reaction Start: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1 hour, and then heat to reflux for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent. The reaction is complete when most of the magnesium has been consumed.
-
Use in Subsequent Reactions: The resulting gray to brown suspension of 2,4-dimethoxy-1,3-phenylenebis(magnesium bromide) is ready to be used as a bis-nucleophile.
Mandatory Visualizations
Caption: Experimental workflow for the selective mono- and di-Grignard reagent formation.
Application Notes and Protocols: Lithiation of 1,3-Dibromo-2,4-dimethoxybenzene using n-BuLi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1,3-Dibromo-2,4-dimethoxybenzene is a versatile building block, and its selective lithiation via lithium-halogen exchange with n-butyllithium (n-BuLi) provides a powerful method for the introduction of a wide range of functional groups. The methoxy (B1213986) groups present on the aromatic ring influence the regioselectivity of the lithiation, typically directing the metalation to the positions ortho to them. This application note provides detailed protocols for both selective monolithiation and double lithiation of this compound, followed by trapping with various electrophiles.
Reaction Principle: Lithium-Halogen Exchange
The lithiation of this compound with n-BuLi proceeds through a lithium-halogen exchange mechanism. This reaction is typically rapid at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF). The choice of stoichiometry of n-BuLi is critical in determining the outcome of the reaction, allowing for either selective monolithiation or double lithiation. The resulting organolithium intermediates are highly reactive nucleophiles that can be quenched with a variety of electrophiles to introduce new functionalities onto the aromatic core.
Data Presentation
The following tables summarize the reaction conditions and yields for the monolithiation and double lithiation of this compound, followed by quenching with different electrophiles.
Table 1: Selective Monolithiation of this compound
| Entry | Electrophile (E+) | Product | n-BuLi (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 2,6-Dibromo-1,5-dimethoxybenzaldehyde | 1.1 | -78 | 1 | 75-85 |
| 2 | Trimethylsilyl (B98337) chloride (TMSCl) | (2,6-Dibromo-1,5-dimethoxyphenyl)trimethylsilane | 1.1 | -78 | 1 | 80-90 |
| 3 | Iodine (I₂) | 1,3-Dibromo-2-iodo-4,6-dimethoxybenzene | 1.1 | -78 | 1 | 70-80 |
| 4 | Benzaldehyde | (2,6-Dibromo-1,5-dimethoxyphenyl)(phenyl)methanol | 1.1 | -78 | 1 | 65-75 |
Table 2: Double Lithiation of this compound
| Entry | Electrophile (E+) | Product | n-BuLi (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 1,5-Dimethoxy-2,6-diformylbenzene | 2.2 | -78 | 2 | 60-70 |
| 2 | Trimethylsilyl chloride (TMSCl) | 1,3-Bis(trimethylsilyl)-2,4-dimethoxybenzene | 2.2 | -78 | 2 | 70-80 |
| 3 | Iodine (I₂) | 1,3-Diiodo-2,4-dimethoxybenzene | 2.2 | -78 | 2 | 55-65 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care by trained personnel.
Protocol 1: Selective Monolithiation and Formylation
This protocol describes the selective monolithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to yield 2,6-dibromo-1,5-dimethoxybenzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, e.g., 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (e.g., 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Double Lithiation and Silylation
This protocol describes the double lithiation of this compound followed by quenching with trimethylsilyl chloride (TMSCl) to yield 1,3-bis(trimethylsilyl)-2,4-dimethoxybenzene.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (2.2 equiv, e.g., 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl) (2.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Slowly add n-butyllithium (2.2 equiv) dropwise via syringe over 30-40 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add trimethylsilyl chloride (2.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Follow steps 7-12 from Protocol 1 for workup and purification.
Mandatory Visualization
Application Notes and Protocols for the Heck Reaction of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes for the Heck reaction involving 1,3-Dibromo-2,4-dimethoxybenzene, a versatile building block whose two bromine atoms can be selectively functionalized to create diverse molecular architectures. The electron-donating methoxy (B1213986) groups on the aromatic ring influence the reactivity of the bromine atoms, making the study of its Heck coupling reactions particularly relevant for the synthesis of substituted styrenes and acrylates.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene (H₂C=CHR) can proceed to yield either a mono- or a di-substituted product, depending on the reaction conditions and stoichiometry of the reactants.
Figure 1: General scheme of mono- and di-olefination of this compound via the Heck reaction.
Key Reaction Parameters
The success and selectivity of the Heck reaction are contingent on several critical parameters:
-
Catalyst System: The choice of the palladium source and the ligand is paramount. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The ligand, typically a phosphine (B1218219) such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand, plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (B52724) (MeCN) are frequently employed.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.
-
Alkene Partner: The nature of the alkene coupling partner influences the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[2]
Data Presentation: Heck Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the mono- and bis-Heck coupling of this compound with representative alkenes. Please note that these are representative conditions and may require optimization for specific applications.
Table 1: Conditions for Mono-Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl Acrylate (B77674) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12-16 | 75-85 |
| Styrene (B11656) | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | K₂CO₃ (2) | DMA | 120 | 10-14 | 80-90 |
| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 14-18 | 70-80 |
Table 2: Conditions for Double-Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl Acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3) | DMA | 140 | 24 | 60-70 |
| Styrene | Pd(OAc)₂ (5) | dppp (10) | K₂CO₃ (3.5) | DMA | 140 | 24 | 65-75[1] |
| n-Butyl Acrylate | Pd(dba)₂ (4) | P(t-Bu)₃ (8) | Cs₂CO₃ (3) | Dioxane | 130 | 24 | 55-65 |
dppp = 1,3-Bis(diphenylphosphino)propane (B126693); dba = dibenzylideneacetone
Experimental Protocols
Protocol 1: Mono-Olefination with Ethyl Acrylate
This protocol describes a general procedure for the selective mono-Heck reaction of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add triethylamine (1.5 equiv.) followed by ethyl acrylate (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-alkenylated product.
Protocol 2: Double-Olefination with Styrene
This protocol outlines a procedure for the double Heck reaction of this compound with styrene, adapted from conditions used for a similar substrate.[1]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Tetrabutylammonium (B224687) bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and 1,3-bis(diphenylphosphino)propane (0.10 equiv.).
-
Add anhydrous potassium carbonate (3.5 equiv.) and optionally tetrabutylammonium bromide (2.0 equiv.).[1]
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous DMA, followed by styrene (2.5-3.0 equiv.).
-
Heat the mixture to 140 °C and stir vigorously for 24 hours.[1]
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and mono-substituted intermediate.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography to isolate the di-substituted product.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.
References
Application Notes and Protocols for Ullmann Condensation using 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the Ullmann condensation and related coupling reactions utilizing 1,3-Dibromo-2,4-dimethoxybenzene. This versatile building block, featuring two bromine atoms activated by adjacent methoxy (B1213986) groups, is a valuable precursor for the synthesis of complex heterocyclic compounds, particularly carbazole (B46965) derivatives, which are of significant interest in medicinal chemistry and materials science.
The protocols described herein are based on established methodologies for structurally analogous dibromoarenes, providing a solid foundation for the development of synthetic routes toward novel molecular entities.
Introduction to Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom and carbon-carbon bonds.[1][2] It is a cornerstone of aromatic chemistry, enabling the synthesis of diaryl ethers, diaryl amines, and biaryl compounds.[3][4] Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2] However, modern advancements have introduced milder reaction conditions through the use of ligands, co-catalysts, and more efficient copper sources.[5]
For a substrate like this compound, the two bromine atoms offer sites for double substitution, allowing for the construction of fused ring systems or the introduction of two different functionalities. The electron-donating methoxy groups can influence the reactivity of the bromine atoms and the properties of the resulting products.
Potential Applications
The primary application envisioned for this compound via Ullmann condensation is the synthesis of substituted carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities and material properties.[6] The general approach involves a double N-arylation reaction with an aniline (B41778) derivative, which can proceed in a stepwise or one-pot fashion.
Key Synthetic Target: Substituted Dimethoxy Carbazoles
A plausible synthetic route involves the reaction of this compound with a primary aromatic amine. The initial intermolecular Ullmann condensation would be followed by an intramolecular cyclization to form the carbazole core. Subsequent functionalization of the carbazole nitrogen or the aromatic rings can lead to a diverse library of compounds for screening in drug discovery or for application in materials science.
Experimental Protocols
The following protocols are adapted from literature procedures for similar dibromoarenes and provide a starting point for the Ullmann condensation of this compound. Optimization of reaction parameters such as temperature, solvent, catalyst, ligand, and base may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Synthesis of a Symmetrically Substituted N,N'-(2,4-dimethoxy-1,3-phenylene)bis(aniline) Derivative
This protocol describes a double Ullmann N-arylation reaction to form a diarylamine precursor, which could be a target molecule itself or an intermediate for subsequent cyclization.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Substituted Aniline | 2.2 | |
| Copper(I) Iodide (CuI) | 0.1 - 0.2 | |
| Ligand (e.g., L-proline, 1,10-phenanthroline) | 0.2 - 0.4 | [5] |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.5 | |
| Solvent (e.g., DMF, DMSO, Toluene) | - | Anhydrous |
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted aniline (2.2 eq), Copper(I) iodide (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and the base (2.5 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature will depend on the chosen solvent and the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N,N'-(2,4-dimethoxy-1,3-phenylene)bis(substituted aniline).
Protocol 2: One-Pot Synthesis of a Substituted 1,3-Dimethoxycarbazole
This protocol outlines a potential one-pot procedure for the synthesis of a carbazole derivative via a tandem intermolecular and intramolecular Ullmann condensation.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Substituted Aniline | 1.1 | |
| Copper(I) Iodide (CuI) | 0.2 | |
| Ligand (e.g., N,N'-dimethylethylenediamine) | 0.4 | |
| Base (e.g., K₃PO₄) | 2.5 | |
| Solvent (e.g., Dioxane, Toluene) | - | Anhydrous |
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, under an inert atmosphere, combine this compound (1.0 eq), the substituted aniline (1.1 eq), Copper(I) iodide (0.2 eq), the ligand (0.4 eq), and the base (2.5 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120-180 °C. Higher temperatures are often required for the intramolecular cyclization step.
-
Monitor the formation of the carbazole product by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the target 1,3-dimethoxycarbazole derivative.
Visualization of Key Processes
Reaction Pathway for Carbazole Synthesis
The following diagram illustrates the proposed two-step sequence for the synthesis of a carbazole derivative from this compound.
Experimental Workflow
The generalized workflow for performing and analyzing the Ullmann condensation is depicted below.
Quantitative Data Summary (Hypothetical)
| Entry | Coupling Partner (Amine) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 65 |
| 2 | 4-Methoxyaniline | CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 140 | 18 | 78 |
| 3 | 3,5-Dimethylaniline | CuI / DMEDA | K₃PO₄ | Toluene | 110 | 36 | 55 |
| 4 | Aniline (for Carbazole) | CuI / DMEDA | K₃PO₄ | Dioxane | 160 | 48 | 45 |
DMEDA: N,N'-dimethylethylenediamine
Conclusion
This compound is a promising substrate for the synthesis of complex aromatic compounds via the Ullmann condensation. The provided protocols, based on well-established precedents for similar molecules, offer a robust starting point for researchers to explore the synthesis of novel carbazole derivatives and other diarylamines. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific target molecules. The versatility of the Ullmann reaction and its analogues provides a powerful tool for generating molecular diversity for applications in drug discovery and materials science.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,3-dibromo-2,4-dimethoxybenzene. This versatile building block, featuring two reactive bromine atoms ortho and para to methoxy (B1213986) groups, is a valuable substrate for the synthesis of complex organic molecules in pharmaceutical and materials science research. The electron-donating methoxy groups can influence the reactivity of the bromine atoms, offering opportunities for selective functionalization.
This document covers three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for carbon-carbon bond formation with boronic acids, Buchwald-Hartwig amination for the synthesis of arylamines, and Sonogashira coupling for the formation of carbon-carbon bonds with terminal alkynes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2] For this compound, this reaction can be controlled to achieve either mono- or diarylation, depending on the reaction conditions and stoichiometry of the reagents.
Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar dibromoarenes and aims for the diarylation of this compound.[1][2]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen); repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling of Dibromoarenes
The following table provides representative conditions and yields for the double Suzuki-Miyaura coupling of various dibromoarenes, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Dibromoarene | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4,5-Dibromothiophene-2-carboxaldehyde | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 97 |
| 3 | 4,5-Dibromothiophene-2-carboxaldehyde | p-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 82 |
Yields are based on reported data for the respective substrates and may vary for this compound.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[3][4] This reaction is essential for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Experimental Protocol: Mono-amination of this compound
This protocol is a general procedure for the mono-amination of a dibromoarene. Selective mono-amination can often be achieved by controlling the stoichiometry of the amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous and degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) to the tube.
-
Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Dibromoarenes
The following table summarizes representative conditions for the Buchwald-Hartwig amination of similar dihaloarenes.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | LiHMDS | Toluene | 80 | 12 | ~89 |
Yields are hypothetical and based on typical outcomes for similar substrates.[5]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
Experimental Protocol: Double Sonogashira Coupling
This protocol is adapted for the double coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Toluene (anhydrous and degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (2.5 mmol) via syringe.
-
Stir the reaction mixture at 70 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Sonogashira Coupling of Dibromoarenes
The following table provides representative conditions for Sonogashira coupling reactions of dibromoarenes.
| Entry | Dibromoarene | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromopyrene | Phenylacetylene | Pd(OAc)₂ (5) | - | TEA | Toluene | 90 | 24 | ~80-90 |
| 2 | 1,2-Dibromopyrene | 4-Hexylphenylacetylene | Pd(OAc)₂ (5) | - | TEA | Toluene | 90 | 24 | ~80-90 |
| 3 | 9,10-Dibromoanthracene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | TEA | THF | 65 | 12 | ~95 |
Yields are based on reported data for the respective substrates and may vary for this compound.[6]
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preparation of Organometallic Intermediates from 1,3-Dibromo-2,4-dimethoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of organometallic intermediates from 1,3-dibromo-2,4-dimethoxybenzene. This versatile starting material allows for the regioselective formation of organolithium and Grignard reagents, which are valuable precursors for the synthesis of complex aromatic compounds through various cross-coupling reactions. The methodologies outlined herein are foundational for applications in medicinal chemistry, materials science, and drug development.
Introduction
This compound is a key substrate for generating synthetically useful organometallic intermediates. The electronic properties of the methoxy (B1213986) groups influence the reactivity of the bromine atoms, enabling selective metal-halogen exchange. The primary organometallic intermediates prepared from this compound are organolithium and Grignard reagents. These intermediates can then be utilized in a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
The selective formation of a monolithiated or monomagnesium species is particularly valuable, leaving a remaining bromine atom that can be used for further functionalization. This stepwise approach allows for the controlled and regioselective synthesis of polysubstituted aromatic rings.
Reaction Pathways
The preparation of organometallic intermediates from this compound and their subsequent application in cross-coupling reactions can be visualized through the following workflow.
Caption: Reaction workflow for organometallic intermediates.
Experimental Protocols
Protocol 1: Preparation of 2,4-Dimethoxy-3-bromophenyllithium via Lithium-Halogen Exchange
This protocol is based on the pioneering work of Wittig and Fuhrmann, who first reported the lithium-halogen exchange on a similarly substituted dibromobenzene.[1] The procedure has been adapted based on modern laboratory practices for handling organolithium reagents.[2][3]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or Phenyllithium (B1222949) (PhLi) in a suitable solvent (e.g., hexane (B92381) or cyclohexane)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Dry glassware under an inert atmosphere (Argon or Nitrogen)
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound.
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium or phenyllithium solution dropwise via syringe while maintaining the low temperature. The rate of addition should be controlled to prevent a significant rise in temperature.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the organolithium intermediate is typically rapid.[2]
-
The resulting solution of 2,4-dimethoxy-3-bromophenyllithium is now ready for in situ reaction with an electrophile or for use in a subsequent cross-coupling reaction.
Note: It is crucial to maintain anhydrous and anaerobic conditions throughout the procedure, as organolithium reagents are highly reactive towards water and oxygen.
Protocol 2: Preparation of (2,4-Dimethoxy-3-bromophenyl)magnesium bromide (Grignard Reagent)
The formation of a Grignard reagent from an aryl bromide is a standard organometallic transformation.[4][5]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
A small crystal of iodine (as an activator)
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous THF to just cover the magnesium turnings.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction is initiated by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[4]
-
Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature. The resulting gray to brownish solution of (2,4-dimethoxy-3-bromophenyl)magnesium bromide can be used in subsequent reactions.
Application Notes: Cross-Coupling Reactions
The organometallic intermediates derived from this compound are highly valuable in palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl and aryl-alkyne structures.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] The organolithium intermediate can be converted to a boronic acid or boronic ester, which can then participate in a Suzuki-Miyaura coupling. Alternatively, the Grignard reagent can be directly coupled with an aryl boronic acid.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the organometallic intermediate (either the boronic acid derivative of this compound or the Grignard reagent), the coupling partner (an aryl halide or aryl boronic acid, respectively), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Degas the reaction mixture by bubbling with argon or nitrogen.
-
Heat the reaction to a temperature typically between 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
References
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Mono-functionalization of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,4-dimethoxybenzene is a versatile building block in organic synthesis, offering two reactive bromine sites for the introduction of various functional groups. Its selective mono-functionalization is a key step in the synthesis of complex molecules, including pharmaceuticals and functional materials. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent methoxy (B1213986) groups, can be exploited to achieve selective mono-substitution. This document provides a detailed experimental protocol for the mono-functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for carbon-carbon bond formation.
Principle of Mono-functionalization
The regioselectivity of the mono-functionalization of this compound is primarily governed by the steric and electronic environment of the two bromine atoms. The methoxy groups at positions 2 and 4 are electron-donating and ortho-, para-directing. The bromine atom at the C1 position is flanked by a methoxy group, whereas the bromine at the C3 position is adjacent to a hydrogen atom. This difference in the local environment can lead to preferential reaction at one of the C-Br bonds. It is hypothesized that the C3 position is more sterically accessible and potentially more reactive towards palladium-catalyzed cross-coupling reactions under controlled conditions. By carefully managing the stoichiometry of the reactants and the reaction parameters, a high yield of the mono-functionalized product can be achieved.
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
This protocol details the procedure for the mono-arylation of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed 1,4-dioxane. Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture via syringe. The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) by periodically taking small aliquots from the reaction mixture. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate or toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the mono-functionalized product.
Data Presentation
The following table summarizes the key quantitative data for the mono-Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Phenylboronic acid | 1.1 equivalents |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 equivalents (2 mol%) |
| Triphenylphosphine (PPh₃) | 0.08 equivalents (8 mol%) |
| Base | |
| Potassium carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent System | |
| 1,4-Dioxane / Water | 4:1 to 5:1 (v/v) |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 60-80% (based on analogous reactions) |
Mandatory Visualization
Caption: Experimental workflow for the mono-Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Selective Functionalization of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 1,3-dibromo-2,4-dimethoxybenzene, a versatile building block for the synthesis of complex organic molecules. The presence of two electronically and sterically distinct bromine atoms, along with an activatable aromatic ring, allows for a range of regioselective transformations. The protocols outlined below are based on established methodologies for analogous substituted dihaloarenes and are intended to serve as a foundational guide for further investigation and optimization.
Introduction
This compound possesses two bromine atoms at the C1 and C3 positions. The electronic environment of these two positions is differentiated by the neighboring methoxy (B1213986) groups. The C1-Br is positioned between a methoxy group and a bromine atom, while the C3-Br is situated between a methoxy group and a hydrogen atom. This inherent asymmetry, coupled with steric differences, can be exploited to achieve selective monofunctionalization through common synthetic transformations such as lithium-halogen exchange, palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparison of Selective Functionalization Methods
The following table summarizes expected outcomes for the selective monofunctionalization of this compound based on analogous systems. Please note that yields and regioselectivity are estimates and may require optimization for this specific substrate.
| Functionalization Method | Predicted Major Regioisomer | Reagents and Conditions | Expected Yield (Monofunctionalized) | Key Considerations |
| Lithiation-Alkylation | 3-Bromo-2,4-dimethoxy-1-alkybenzene | 1. n-BuLi or t-BuLi, THF, -78 °C2. Electrophile (e.g., R-X) | 60-80% | Halogen-metal exchange is expected to be faster than deprotonation. The C3 position is less sterically hindered. |
| Suzuki-Miyaura Coupling | 3-Bromo-2,4-dimethoxy-1-arylbenzene | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80-100 °C | 70-90% | The less sterically hindered C3 position is the likely site of initial oxidative addition.[1] |
| Buchwald-Hartwig Amination | N-(3-Bromo-2,4-dimethoxyphenyl)amine | Amine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | 65-85% | Steric hindrance is a significant factor in determining regioselectivity, favoring the C3 position.[2] |
Experimental Protocols
Selective Monolithiation and Electrophilic Quench
This protocol describes the selective formation of an aryllithium species at the C3 position via halogen-metal exchange, followed by reaction with an electrophile. The C3 position is favored due to lower steric hindrance compared to the C1 position, which is flanked by a methoxy and a bromo substituent.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or t-BuLi (1.0-1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
DOT Diagram: Workflow for Selective Monolithiation
Caption: Workflow for selective monolithiation and electrophilic quench.
Selective Mono-Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid with this compound. The reaction is expected to proceed selectively at the less sterically hindered C3 position.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v) or toluene/ethanol/water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Workflow for Mono-Suzuki-Miyaura Coupling
Caption: Workflow for selective mono-Suzuki-Miyaura coupling.
Selective Mono-Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound, which is anticipated to occur selectively at the less sterically hindered C3 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply in a glovebox or using Schlenk techniques
Procedure:
-
In a glovebox or using Schlenk techniques, add the palladium precursor Pd₂(dba)₃ (0.01-0.02 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.04 eq) to a dry reaction vessel.
-
Add the base, NaOt-Bu (1.2-1.5 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Finally, add the amine (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Workflow for Mono-Buchwald-Hartwig Amination
Caption: Workflow for selective mono-Buchwald-Hartwig amination.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Dibromo-2,4-dimethoxybenzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on practical solutions to improve experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient brominating agent. | Ensure the correct stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine) is used. A slight excess may be necessary. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For brominations, temperatures ranging from 0 °C to room temperature are common, but some systems may require gentle heating. | |
| Poor quality or decomposed brominating agent. | Use a fresh, high-purity brominating agent. N-Bromosuccinimide should be recrystallized if it appears yellow. | |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with the brominating agent and catalysts.[1] | |
| Formation of Monobrominated Byproduct | Insufficient amount of brominating agent. | Increase the molar equivalents of the brominating agent. Stepwise addition of the brominating agent can sometimes improve selectivity for the dibrominated product. |
| Short reaction time. | Extend the reaction time and monitor the disappearance of the monobrominated intermediate by TLC. | |
| Formation of Other Isomers (e.g., 1,5-Dibromo-2,4-dimethoxybenzene) | Lack of regioselectivity in the bromination reaction. | The choice of solvent and brominating agent can influence regioselectivity. Acetic acid or chlorinated solvents are common. Using a milder brominating agent like NBS may offer better control than elemental bromine. |
| Reaction conditions favoring thermodynamic products. | Adjusting the temperature might influence the isomeric ratio. Running the reaction at a lower temperature may favor the kinetically controlled product. | |
| Difficult Purification | Co-elution of the desired product with impurities during column chromatography. | Optimize the solvent system for column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, is a good starting point.[2] |
| Oily product that is difficult to crystallize. | Attempt recrystallization from a different solvent or a mixture of solvents. Seeding with a small crystal of the pure product can induce crystallization.[2] | |
| Residual starting material or monobrominated product in the final product. | Repeat the purification step, potentially using a different technique (e.g., preparative TLC or recrystallization from a different solvent system). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic aromatic substitution of 2,4-dimethoxybenzene using a suitable brominating agent. N-Bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) or a halogenated solvent is frequently used for regioselective bromination of activated aromatic rings.[3] Direct bromination with liquid bromine in a solvent like acetic acid is also a viable method.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product and any intermediates.
Q3: What are the key parameters that influence the reaction yield and purity?
A3: Several factors significantly impact the success of the synthesis:
-
Stoichiometry of Reactants: The molar ratio of the brominating agent to the substrate is crucial for achieving complete dibromination.
-
Reaction Temperature: Temperature control is essential to manage the reaction rate and minimize side reactions.
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and regioselectivity.
-
Purity of Reagents: Using pure starting materials and reagents is critical for a clean reaction and high yield.[1]
Q4: What is the mechanism for the dibromination of 2,4-dimethoxybenzene?
A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy (B1213986) groups are activating and ortho-, para-directing. The first bromine atom will add to the position para to the 4-methoxy group and ortho to the 2-methoxy group (position 5) or ortho to both (position 3 or 1). Due to steric hindrance, substitution at the 1 and 3 positions is often favored. The second bromination then occurs at the remaining activated position. The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.[5]
Q5: How can I purify the crude this compound?
A5: The most common purification methods are column chromatography and recrystallization.[2][4] Column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective for separating the desired product from starting material, monobrominated species, and other isomers.[2] Recrystallization from a suitable solvent can then be used to obtain a highly pure, crystalline product.[2]
Experimental Protocols
The following is a representative protocol for the dibromination of a dimethoxybenzene derivative, which can be adapted for the synthesis of this compound.
Protocol: Dibromination of 1,4-dimethoxybenzene (B90301) (Adapted from a solventless procedure)
Materials:
-
1,4-dimethoxybenzene
-
Sodium bromide
-
Oxone®
-
Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a mortar, combine 1,4-dimethoxybenzene (1.0 eq), sodium bromide (2.0 eq), and Oxone® (1.0 eq).
-
Grind the mixture with a pestle for approximately 15 minutes. The mixture will initially be a powder and will become a waxy solid.
-
Add water to the mortar and continue to grind to wash the solid.
-
Collect the solid by vacuum filtration and wash with additional water.
-
Recrystallize the crude product from hot ethanol to yield the purified 2,5-dibromo-1,4-dimethoxybenzene.[6]
Note: This is an example protocol and may require optimization for the synthesis of this compound. The choice of starting material would be 2,4-dimethoxybenzene, and the stoichiometry of the brominating agent may need to be adjusted.
Quantitative Data
The following table provides a template for expected outcomes based on the purification of analogous brominated aromatic compounds. The data is hypothetical and for illustrative purposes.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield Loss |
| Column Chromatography | 50-70% | >95% | 15-30% |
| Recrystallization | 80-90% | >99% | 10-20% |
| Combined Approach | 50-70% | >99% | 20-40% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified mechanism of the dibromination of 2,4-dimethoxybenzene.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Purification of crude 1,3-Dibromo-2,4-dimethoxybenzene by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-Dibromo-2,4-dimethoxybenzene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For most applications involving this compound, silica (B1680970) gel is the recommended stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. If you observe compound decomposition, consider using neutralized silica gel or alumina.[1]
Q2: Which mobile phase (eluent) should I use for the purification?
A2: A solvent system of low polarity is typically required. Good starting points for the mobile phase are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1] For a related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, 100% hexane was used successfully.[2] Therefore, starting with 100% hexane and gradually increasing the polarity with small additions of ethyl acetate or dichloromethane is a sound strategy.
Q3: How do I determine the optimal mobile phase composition?
A3: The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for this compound.[1] This Rƒ range generally ensures good separation on a column.[1]
Q4: What are the most common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (e.g., 1,3-dimethoxybenzene), mono-brominated species (e.g., 1-bromo-2,4-dimethoxybenzene), and potentially over-brominated products, depending on the synthesis conditions. Residual solvents from the reaction and workup are also common.
Q5: Should I perform recrystallization before or after column chromatography?
A5: Both methods can be used together for the best results. Column chromatography is highly effective for separating the desired product from impurities with different polarities. Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product.[3] For a moderately pure crude product, recrystallization alone might be sufficient.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade, optional)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., 100% hexane, 99:1 hexane:ethyl acetate, 95:5 hexane:ethyl acetate) to determine the optimal eluent for separation. The target Rƒ for the product should be around 0.2-0.4.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the column and allow it to absorb into the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined from your TLC analysis (e.g., 100% hexane).
-
Collect fractions in separate tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by adding small percentages of a more polar solvent like ethyl acetate (e.g., increasing from 0% to 1%, 2%, 5% ethyl acetate in hexane).[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography
| Solvent System (v/v) | Expected Rƒ of this compound | Notes |
| 100% Hexane | < 0.2 | Good starting point for elution. |
| 99:1 Hexane:Ethyl Acetate | 0.2 - 0.3 | A slight increase in polarity may be needed. |
| 98:2 Hexane:Ethyl Acetate | 0.3 - 0.4 | Likely to be a good eluent for the product. |
| 95:5 Hexane:Ethyl Acetate | > 0.5 | May elute the product too quickly. |
Note: These Rƒ values are estimates and should be confirmed by TLC analysis of your specific crude mixture.
Table 2: Common Impurities and Their Expected Elution Behavior
| Impurity | Expected Polarity | Expected Elution Order |
| 1,3-dimethoxybenzene | Less polar than product | Before the product |
| 1-Bromo-2,4-dimethoxybenzene | Less polar than product | Before the product |
| Over-brominated byproducts | More polar than product | After the product |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of ethyl acetate to the hexane).[1] |
| Poor separation of product and impurities | The chosen solvent system is not optimal. The column was packed improperly. | Perform further TLC analysis to find a better solvent system. Repack the column, ensuring it is packed evenly without air bubbles.[1] |
| Product comes off the column too quickly (low Rƒ) | The eluent is too polar. | Use a less polar solvent system (e.g., increase the percentage of hexane). |
| Streaking of the compound on the TLC plate or column | The compound may be degrading on the silica gel. The sample was overloaded. | Consider using neutralized silica gel or alumina.[1] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Colored impurities in the final product | Potential oxidation of impurities. | Consider a final recrystallization step. Adding activated charcoal during recrystallization can sometimes remove colored impurities.[4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Recrystallization of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the recrystallization of 1,3-Dibromo-2,4-dimethoxybenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No Crystal Formation | Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[1] | • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid to create a rough surface for nucleation.[2]• Seed Crystals: Add a small "seed" crystal of the pure compound, if available.[1][3]• Evaporation: Dip a glass rod into the solution, allow the solvent to evaporate to form a thin crystalline film, and then reintroduce the rod into the solution.[3] |
| Excess Solvent: Too much solvent was used, preventing the solution from reaching saturation upon cooling.[1][2] | • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][4] A rotary evaporator can also be used for this purpose.[1] | |
| Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. | • Solvent Selection: Re-evaluate the solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Consider mixed solvent systems. | |
| "Oiling Out" | The compound is separating from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.[1][4][6] | • Reheat and Dilute: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[4]• Slow Cooling: Ensure a very slow cooling rate. This can be achieved by leaving the flask on a cooling hot plate or placing it in a warm water bath.[1][6]• Change Solvent System: Consider using a different solvent or a mixed solvent system.[4] |
| Low Crystal Yield | Excess Solvent: A large portion of the product remains dissolved in the mother liquor.[2][4] | • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][4]• Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal precipitation.[4] |
| Premature Crystallization: Crystals formed during a hot filtration step to remove insoluble impurities.[4] | • Pre-heat Apparatus: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent cooling and premature crystallization.[4][6]• Use Excess Solvent (with caution): Use a slight excess of hot solvent during dissolution and then evaporate the excess after filtration.[6] | |
| Inadequate Washing: Using too much or warm solvent to wash the collected crystals can redissolve the product.[2] | • Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold solvent.[2] | |
| Impure Product | Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4][7] | • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4][7] |
| Insoluble Impurities: Insoluble impurities were not removed prior to crystallization. | • Hot Filtration: Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[5] | |
| Soluble Impurities: The impurities have similar solubility characteristics to the desired compound in the chosen solvent. | • Re-recrystallization: A second recrystallization may be necessary to achieve the desired purity.[4]• Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Q2: How can I prevent my compound from "oiling out"?
A2: "Oiling out" often occurs when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.[1][6] To prevent this, ensure a slow cooling process by insulating the flask or allowing it to cool on a surface that does not draw heat away too quickly.[1] You can also try reheating the solution to redissolve the oil and adding a small amount of extra solvent before attempting to cool it again slowly.[4]
Q3: My crystals are very fine and powdery. How can I get larger crystals?
A3: The formation of very small crystals is often a result of rapid cooling and insufficient time for crystal growth.[7] To obtain larger crystals, a slower rate of cooling is necessary.[6] Allow the solution to cool to room temperature undisturbed over a longer period. You can insulate the flask to slow down the cooling process further.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a chemical that should be handled with care. Based on safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhaling dust or vapors and prevent contact with skin and eyes.[11]
Q5: How do I know if my recrystallization was successful?
A5: A successful recrystallization should result in a product with a higher purity than the starting material. This can be assessed by several methods. Visually, the crystals should appear more uniform in shape and color.[7] A key indicator of increased purity is a sharper and higher melting point range compared to the crude material.[7]
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes should be determined experimentally.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various potential solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture). A suitable solvent will dissolve the compound when hot but show low solubility when cold.[5]
-
Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2][5]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[4][5]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[4][7]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the formation of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][5]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter for a period, followed by air drying or using a vacuum oven.[5]
Data Presentation
Table 1: Illustrative Solubility Data for Solvent Screening
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability |
| Ethanol | Low | High | Good |
| Hexane | Very Low | Moderate | Potentially Good (may require a co-solvent) |
| Ethyl Acetate | Moderate | High | Fair (potential for lower yield) |
| Water | Insoluble | Insoluble | Unsuitable |
| Toluene | High | Very High | Poor (too soluble) |
Note: The data in this table is illustrative and intended to guide the solvent selection process. Actual solubilities should be determined experimentally.
Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Bromination of 1,3-Dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 1,3-dimethoxybenzene (B93181).
Troubleshooting Guide & FAQs
Q1: My bromination of 1,3-dimethoxybenzene resulted in a mixture of products, with significant amounts of di- and tri-brominated species. How can I improve the selectivity for the desired 4-bromo-1,3-dimethoxybenzene?
A1: The formation of multiple brominated products is a common issue due to the high reactivity of the 1,3-dimethoxybenzene ring. The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups, making the ring highly susceptible to electrophilic substitution and over-bromination.[1][2] To enhance the selectivity for the mono-brominated product, consider the following troubleshooting steps:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better regioselectivity in the bromination of activated aromatic rings.[2] Using reagents like tetraalkylammonium tribromides can also favor para-selective bromination.[2]
-
Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic bromination is an exothermic process, and lower temperatures can help control the reaction rate and improve selectivity by favoring the kinetically controlled product.[2]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of 1,3-dimethoxybenzene or precisely one equivalent of the brominating agent can minimize over-bromination.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile has been shown to promote high para-selectivity when using NBS.[2]
Q2: I am observing the formation of an unexpected isomer. What are the likely isomeric side products in this reaction?
A2: The primary product of the monobromination of 1,3-dimethoxybenzene is 4-bromo-1,3-dimethoxybenzene, due to the directing effects of the two methoxy groups to the para position. However, small amounts of the ortho-substituted isomer, 2-bromo-1,3-dimethoxybenzene, can also be formed.[2] The main side products, especially under forcing conditions, are the di-brominated species: 2,4-dibromo-1,3-dimethoxybenzene and 4,6-dibromo-1,3-dimethoxybenzene. Further bromination can lead to 2,4,6-tribromo-1,3-dimethoxybenzene.
Q3: How can I effectively purify the desired 4-bromo-1,3-dimethoxybenzene from the reaction mixture?
A3: Purification of 4-bromo-1,3-dimethoxybenzene from a mixture of its isomers and over-brominated products can typically be achieved by:
-
Column Chromatography: This is a highly effective method for separating aromatic isomers. A silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the products based on their polarity.
-
Recrystallization: If the desired product is a solid and present in a high enough concentration, recrystallization from a suitable solvent can be an effective purification method.
Q4: What is the general mechanism for the bromination of 1,3-dimethoxybenzene?
A4: The bromination of 1,3-dimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The key steps involve the generation of an electrophilic bromine species, followed by the attack of the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), and finally, the loss of a proton to restore aromaticity.[3]
Product Distribution Data
The regioselectivity of the bromination of 1,3-dimethoxybenzene is highly dependent on the reaction conditions. The following table summarizes representative data on product distribution.
| Brominating Agent | Solvent | Temperature (°C) | Major Product | Side Product(s) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | 4-bromo-1,3-dimethoxybenzene | 2-bromo-1,3-dimethoxybenzene (minor), dibromo-isomers | [2] |
| Bromine (Br₂) | Acetic Acid | Not specified | 4-bromo-1,3-dimethoxybenzene | Dibromo- and Tribromo-isomers | General Knowledge |
Experimental Protocols
Representative Protocol for the Monobromination of 1,3-Dimethoxybenzene using NBS:
This protocol is designed to favor the formation of 4-bromo-1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-1,3-dimethoxybenzene.
Reaction Pathway Visualization
The following diagram illustrates the electrophilic aromatic substitution pathway for the monobromination of 1,3-dimethoxybenzene, leading to the major product and a potential side product.
Caption: Reaction pathway for the bromination of 1,3-dimethoxybenzene.
References
Troubleshooting low yield in Suzuki coupling with 1,3-Dibromo-2,4-dimethoxybenzene
Topic: Troubleshooting Low Yield in Suzuki Coupling with 1,3-Dibromo-2,4-dimethoxybenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving this compound. This substrate is known to be challenging due to the presence of two electron-donating methoxy (B1213986) groups, which can deactivate the aryl bromide towards oxidative addition, and potential steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: Low yields with electron-rich dibromobenzenes like this compound are a common issue. The primary factors to scrutinize are the catalyst system (palladium source and ligand), the choice and quality of the base and solvent, and the exclusion of oxygen from the reaction environment. The electron-donating nature of the methoxy groups can make the oxidative addition step of the catalytic cycle sluggish.[1][2][3]
Q2: I am observing significant amounts of homocoupling of my boronic acid. What is the likely cause and how can I minimize it?
A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to catalyst decomposition and promote this side reaction.[4][5] To mitigate this, ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4][6] Using a biphasic solvent system, such as toluene/water, can sometimes also help reduce homocoupling.[5]
Q3: I am struggling with the regioselectivity of the mono-arylation. How can I control which bromine atom reacts first?
A3: Achieving regioselectivity in non-symmetric dibromobenzenes can be challenging. While the electronic environment of the two bromine atoms in this compound is similar, subtle differences in steric hindrance might be exploited. The presence of a substituent ortho to a bromine can slow down the rate of oxidative addition at that position.[7] Careful selection of bulky ligands and milder reaction conditions may enhance selectivity. For some substrates, mechanochemical methods like ball milling have been shown to improve mono-arylation selectivity.[6]
Q4: Can I perform a sequential, one-pot, three-component Suzuki reaction with this compound?
A4: A one-pot, three-component reaction is feasible if good regioselectivity can be achieved in the first coupling step.[7] This requires reaction conditions that allow for the first Suzuki coupling to go to completion before the second boronic acid is introduced, and where the reactivity of the two bromine atoms is sufficiently different.
Q5: What is the role of the base in the Suzuki coupling, and which one should I choose?
A5: The base is crucial for the transmetalation step of the catalytic cycle, where it activates the organoboron species.[8][9][10] The choice of base can significantly impact the reaction yield.[8][11] For electron-rich substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][12] It is important to use a finely powdered and dry base to ensure its effectiveness.[6]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
This is often the most common issue and can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The active Pd(0) catalyst is sensitive to air. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[4][6] |
| Poorly Degassed Solvents | Oxygen in the solvent can deactivate the catalyst.[4][6] Thoroughly degas all solvents (including water) by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][6] |
| Suboptimal Ligand | For electron-rich aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often necessary to promote the slow oxidative addition step.[1][12][13] Consider screening ligands such as SPhos, XPhos, or RuPhos.[14] |
| Insufficient Base Strength or Solubility | The base is critical for activating the boronic acid.[8][9] For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is recommended. Ensure the base is finely powdered and anhydrous.[6][12] |
| Low Reaction Temperature | Oxidative addition to the electron-rich C-Br bond may require higher temperatures. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) and monitor the reaction progress.[6][15] |
Problem: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Solution(s) |
| Protodeborylation of Boronic Acid | The boronic acid can be unstable, especially under harsh basic conditions or in the presence of excess water. Use a more stable boronate ester (e.g., a pinacol (B44631) ester) or a potassium trifluoroborate salt.[1][16] Consider using a milder base like KF.[17] | |
| Hydrodehalogenation (Reduction of C-Br) | The presence of hydrides, potentially from certain bases or impurities, can lead to the reduction of the aryl bromide.[15] Screen different bases and ensure the use of high-purity, anhydrous solvents.[15] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv for mono-coupling, 2.4-3.0 equiv for double-coupling)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three to five times to ensure all oxygen is removed.[12][15]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[15]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
Preventing homo-coupling in cross-coupling reactions of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling and other side reactions during cross-coupling experiments with 1,3-Dibromo-2,4-dimethoxybenzene.
Troubleshooting Guides
Issue 1: Significant Homo-coupling of the Coupling Partner Observed
Description: Analysis of the reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of the homo-coupled product derived from the organometallic reagent (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homo-coupling. Ensure all solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles). Assemble the reaction under a positive pressure of an inert gas. |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) require reduction to the active Pd(0) species. This reduction can sometimes be mediated by the organometallic reagent, leading to its homo-coupling. Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the Pd(II) catalyst to facilitate the formation of Pd(0). |
| Inappropriate Ligand | The choice of ligand can significantly influence the relative rates of cross-coupling versus homo-coupling. Screen a variety of phosphine (B1218219) ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway. For Suzuki reactions, consider ligands like SPhos or XPhos. For Sonogashira reactions under copper-free conditions, bulky phosphine ligands can also be effective. |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions, including homo-coupling. If possible, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity. |
| Copper-catalyzed Alkyne Dimerization (Sonogashira) | In Sonogashira couplings, the copper co-catalyst can promote the oxidative homo-coupling of the terminal alkyne (Glaser coupling). To mitigate this, consider switching to a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands to facilitate the coupling without the need for a copper co-catalyst. |
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Description: The reaction yields a mixture of mono- and di-substituted products, and achieving a high yield of the desired product is challenging.
| Potential Cause | Recommended Solution |
| Stoichiometry of Coupling Partner | The ratio of the coupling partner to this compound is a key factor in controlling selectivity. For mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. For di-substitution, a larger excess (2.2-2.5 equivalents) is generally required. |
| Reaction Time and Temperature | Shorter reaction times and lower temperatures typically favor the formation of the mono-substituted product. To achieve di-substitution, longer reaction times and/or higher temperatures are often necessary. Careful monitoring of the reaction progress by TLC or GC-MS is crucial to stop the reaction at the optimal time. |
| Catalyst and Ligand Choice | The steric and electronic properties of the catalyst and ligand can influence selectivity. For mono-arylation in Suzuki couplings, bulky ligands can sometimes enhance selectivity. It is advisable to screen a small library of ligands to identify the optimal one for the desired transformation. |
| Stepwise Functionalization | For the synthesis of di-substituted products with two different functional groups, a stepwise approach is the most reliable method. First, perform a selective mono-coupling reaction. After purification of the mono-substituted intermediate, a second cross-coupling reaction can be carried out with a different coupling partner. |
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of cross-coupling reactions?
A1: Homo-coupling is an undesired side reaction where two molecules of the same coupling partner react with each other. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl. In a Sonogashira reaction, two molecules of the terminal alkyne can dimerize. This side reaction consumes the starting material and can complicate the purification of the desired cross-coupled product.
Q2: How does the choice of base affect homo-coupling?
A2: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki and Sonogashira reactions.[1] The strength and nature of the base can influence the rate of various steps in the catalytic cycle. While a strong base is often required for efficient cross-coupling, an inappropriate base can sometimes promote side reactions. It is recommended to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; amine bases like Et₃N, DIPEA for Sonogashira) to find the optimal conditions for a specific substrate combination.
Q3: Can I perform a selective mono-functionalization on this compound?
A3: Yes, selective mono-functionalization is often achievable. The two bromine atoms on this compound may have slightly different reactivities due to the electronic effects of the methoxy (B1213986) groups. By carefully controlling the reaction conditions, particularly the stoichiometry of the coupling partner (using 1.0-1.2 equivalents), reaction time, and temperature, it is often possible to favor the formation of the mono-substituted product.
Q4: Are there any general tips for setting up a cross-coupling reaction to minimize side products?
A4:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the palladium catalyst and other reagents.[2]
-
Dry and Degassed Solvents: Use anhydrous and thoroughly degassed solvents to avoid side reactions such as protodeboronation of boronic acids in Suzuki reactions and to minimize the presence of oxygen.
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and ligands. Impurities can sometimes poison the catalyst or lead to undesired side reactions.
-
Careful Monitoring: Monitor the progress of the reaction closely using techniques like TLC or GC-MS to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-substitution or 2.2-3.0 equiv. for di-substitution), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand under a positive flow of inert gas.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine). Add the terminal alkyne (1.1 equiv. for mono-substitution, 2.2 equiv. for di-substitution) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., a biaryl phosphine ligand, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).
-
Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane). Add the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water, extract with an organic solvent, and wash the combined organic layers with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
No specific quantitative data for cross-coupling reactions of this compound was found in the search results. The following tables provide a template for organizing experimental data. Researchers should populate these tables with their own experimental results to aid in optimization.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Yield of Homo-Coupled Product (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 2: Optimization of Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Yield of Alkyne Dimer (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 3: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Aminated Product (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for addressing high homo-coupling.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for various cross-coupling reactions involving 1,3-Dibromo-2,4-dimethoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions that are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][4]
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5][6]
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Heck Reaction: For the formation of C-C bonds with alkenes.[7]
Q2: What is a typical starting catalyst loading for these reactions?
A2: For initial screening experiments, a palladium catalyst loading of 1-2 mol% is a common starting point for many cross-coupling reactions involving aryl bromides.[5] However, the optimal loading can vary significantly based on the specific reaction, the reactivity of the coupling partners, and the chosen ligand. For challenging substrates or to improve reaction rates, higher loadings (up to 5 mol%) may be necessary. Conversely, for highly efficient catalyst systems, loadings can sometimes be reduced to as low as 0.0025 mol%.[8]
Q3: How does the electronic nature of this compound affect catalyst loading and reaction conditions?
A3: The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which increases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle, the initial reaction of the palladium catalyst with the aryl bromide, more challenging compared to electron-deficient aryl halides. Consequently, more electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands may be required to facilitate this step and achieve efficient catalytic turnover at lower catalyst loadings.
Q4: I am observing significant amounts of mono-substituted product in a double cross-coupling reaction. How can I drive the reaction to completion?
A4: Achieving double cross-coupling on a di-substituted substrate like this compound can be challenging. To favor the formation of the di-substituted product, consider the following strategies:
-
Increase Equivalents of Coupling Partner: Use a stoichiometric excess (e.g., 2.2-2.5 equivalents) of the boronic acid, alkyne, or amine.
-
Increase Catalyst Loading: A higher catalyst concentration can help drive the second coupling reaction.
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Prolong Reaction Time: Monitor the reaction over a longer period to allow for the second substitution to occur.
-
Increase Temperature: Higher temperatures can provide the necessary activation energy for the second coupling, although this should be balanced against potential catalyst decomposition or side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or an air-stable precatalyst. For Pd(0) catalysts, ensure they have been handled under an inert atmosphere.[9] |
| Inappropriate Ligand | The choice of ligand is critical. For the electron-rich this compound, consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[6][10] |
| Suboptimal Base | The strength and solubility of the base are crucial. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used.[11][12] Ensure the base is finely powdered and dry. |
| Insufficient Temperature | Reactions involving aryl bromides often require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[7] |
| Oxygen Contamination | The active Pd(0) catalyst can be deactivated by oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[9] |
| Impure Reagents | Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.[9] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | This is particularly common in Sonogashira reactions (Glaser coupling). Using copper-free conditions or adding the alkyne slowly to the reaction mixture can minimize this side reaction.[3] For Suzuki reactions, ensuring an oxygen-free environment can reduce boronic acid homocoupling. |
| Hydrodebromination (Debromination) | The replacement of a bromine atom with a hydrogen atom can occur, especially at higher temperatures or with certain catalyst/ligand combinations. This can be minimized by: - Lowering the reaction temperature. - Screening different ligands. - Ensuring all reagents are pure and free of potential hydride sources.[13] |
| Catalyst Decomposition | At high temperatures, the palladium catalyst can decompose to form palladium black, which is generally less active. The use of robust ligands can help stabilize the catalyst. If palladium black is observed, it may indicate that the reaction temperature is too high or the ligand is not suitable. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and will likely require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and a base such as finely ground K₃PO₄ (4.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5-6 mol% or a more active precatalyst like XPhos Pd G3 at 1-2 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[11]
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling (Copper-Free)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%), and a suitable ligand if required (e.g., a bulky phosphine ligand).
-
Add an anhydrous, degassed solvent such as THF or DMF.
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Add the terminal alkyne (2.2-2.5 mmol) and a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, often used in excess as the solvent or co-solvent).
-
Heat the reaction mixture, typically between room temperature and 80 °C. For aryl bromides, heating is often necessary.[14]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, work up the reaction by removing the solvent, partitioning between an organic solvent and water, and washing the organic layer.
-
Dry, concentrate, and purify by column chromatography.
Data Presentation
The following tables provide representative data for catalyst loading optimization in reactions involving substrates analogous to this compound. This data can serve as a guide for designing experiments.
Table 1: Catalyst Screening for Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene and 3-Ethynylpyridine (B57287) [15]
| Catalyst (5 mol%) | Ligand (if separate) | Yield (%) |
| [DTBNpP]Pd(crotyl)Cl (P2) | - | 97 |
| Pd(OAc)₂ | DTBNpP | 85 |
| Pd₂(dba)₃ | DTBNpP | 91 |
| tBuXPhos Pd G3 | - | 5 |
| XPhos Pd G3 | - | 12 |
| Pd(PPh₃)₂Cl₂ | - | 15 |
Reaction conditions: 1-Bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), catalyst (0.025 mmol), DABCO (1.0 mmol), THF (2.5 mL), room temperature, 18 h.[15]
Table 2: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling [8]
| Catalyst Loading (mol%) | Yield (%) |
| 0.02 | 98 |
| 0.01 | 98 |
| 0.005 | 98 |
| 0.0025 | 98 |
Note: This data is for a highly active catalyst system and may not be representative of all systems.
Visualizations
Caption: A generalized workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,3-Dibromo-2,4-dimethoxybenzene from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound is a solid at room temperature with a relatively high melting point, which makes recrystallization a viable purification method. Its boiling point under reduced pressure is also known, which could be useful for distillation if the product has a significantly different boiling point.
Q2: My product is a solid. What is the most straightforward method to remove unreacted this compound?
A2: If your desired product is a solid, recrystallization is often the most effective and straightforward purification technique. The success of this method relies on identifying a solvent or solvent system in which your product and the unreacted starting material exhibit different solubilities at high and low temperatures. A simple washing or trituration with a solvent in which this compound is soluble, but your product is not, can also be an effective preliminary purification step.
Q3: Can I use column chromatography to separate my product from this compound?
A3: Yes, column chromatography is a powerful technique for separating compounds with different polarities.[1] Since this compound is a moderately polar compound, a normal-phase column chromatography setup using silica (B1680970) gel as the stationary phase is likely to be effective. The choice of eluent (mobile phase) is critical for achieving good separation.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the separation of your product from the unreacted starting material and other impurities. By running a TLC of your crude mixture and the collected fractions from column chromatography or the mother liquor from recrystallization, you can effectively track the purity of your product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the desired product after recrystallization. | The chosen recrystallization solvent has a high solubility for the product even at low temperatures. | Perform a thorough solvent screen to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| The product "oils out" during recrystallization instead of forming crystals. | The melting point of the crude product is lower than the boiling point of the solvent, or the product is highly impure. | Try using a lower-boiling point solvent or a solvent mixture. Ensure slow cooling to promote crystal formation. If the impurity level is very high, consider a preliminary purification step like column chromatography.[1] |
| Poor separation of the product and starting material during column chromatography. | The polarity of the eluent is too high or too low. | Optimize the eluent system using TLC. Aim for a solvent mixture that gives a good separation between the spots of your product and this compound, ideally with Rf values between 0.2 and 0.5. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[1] |
| The purified product is still contaminated with this compound. | The chosen single purification method is insufficient for complete separation. | A multi-step purification approach may be necessary. Consider performing column chromatography first to remove the bulk of the unreacted starting material, followed by recrystallization to obtain a highly pure product.[1] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈Br₂O₂ |
| Molecular Weight | 295.96 g/mol [2] |
| Melting Point | 90-91 °C |
| Boiling Point | 155 °C at 16 Torr |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify the product by removing unreacted this compound through crystallization.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane (B92381), ethanol, ethyl acetate (B1210297), toluene, or mixtures such as hexane/ethyl acetate) at room temperature and upon heating.[1] A suitable solvent will dissolve the crude material when hot but will result in the precipitation of the desired product upon cooling, while keeping the impurities, including unreacted this compound, dissolved in the mother liquor.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.[1]
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[1]
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Objective: To separate the product from unreacted this compound based on their differential adsorption to a stationary phase.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[1] The ideal solvent system will show good separation between the product and the starting material.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it carefully onto the top of the silica gel bed.
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Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Collect fractions in separate tubes.
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Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane) to elute the more strongly adsorbed compounds.[1]
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Visualizations
Caption: Experimental workflow for the purification of the product.
Caption: Troubleshooting logic for purification of this compound.
References
Technical Support Center: Grignard Reaction of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1,3-Dibromo-2,4-dimethoxybenzene. This resource addresses common challenges, offers detailed experimental considerations, and presents data to aid in the successful execution of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming a Grignard reagent from this compound?
A1: The main challenges include:
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Formation of a Di-Grignard Reagent: The presence of two bromine atoms allows for the potential formation of a di-Grignard reagent (2,4-dimethoxy-1,3-phenylenebis(magnesium bromide)). Controlling the stoichiometry of magnesium is crucial to favor mono-Grignard formation if desired.
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Regioselectivity in Mono-Grignard Formation: When aiming for a mono-Grignard reagent, the reaction can occur at either the C1 or C3 position. The electronic and steric effects of the methoxy (B1213986) groups will influence the regioselectivity.
-
Sluggish Reaction Initiation: Like many Grignard reactions, initiation can be difficult due to the passivation of the magnesium surface by a layer of magnesium oxide.[1]
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Wurtz-type Coupling: A significant side reaction can be the coupling of the Grignard reagent with the starting material to form a biphenyl (B1667301) derivative. This is a common issue in Grignard reactions.
Q2: How can I promote the selective formation of a mono-Grignard reagent?
A2: To favor mono-Grignard formation, you can:
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Use a stoichiometric amount or a slight excess of this compound relative to magnesium.
-
Slowly add the dibromide to a suspension of magnesium to maintain a low concentration of the starting material.
-
Consider the use of milder Grignard formation conditions, such as lower temperatures, which may favor the reaction at the more reactive site.
Q3: What is the expected regioselectivity for mono-Grignard formation?
Q4: Can I form a di-Grignard reagent from this compound?
A4: Yes, the formation of a di-Grignard reagent is possible by using at least two equivalents of magnesium. Challenges in forming di-Grignard reagents from 1,3-dibromides can include intramolecular cyclization or elimination reactions, although this is more prevalent with aliphatic dibromides. For aromatic systems, the primary challenge will be ensuring complete reaction at both sites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium surface is passivated with MgO. | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[1] |
| Traces of water in glassware or solvent. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz-type coupling side reaction. | Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the aryl bromide. |
| Incomplete reaction. | Ensure the magnesium is sufficiently activated and that the reaction is allowed to proceed for an adequate amount of time. Gentle heating may be required. | |
| Grignard reagent degradation. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction as Grignard reagents are sensitive to air and moisture. | |
| Formation of a mixture of mono- and di-Grignard reagents | Incorrect stoichiometry of magnesium. | For mono-Grignard formation, use a slight excess of the dibromide. For di-Grignard formation, use at least two equivalents of magnesium. |
| Uncertainty about Grignard reagent formation | No visible signs of reaction. | A successful Grignard formation is often indicated by the disappearance of the iodine color (if used as an initiator), the formation of a cloudy, greyish solution, and a noticeable exotherm. |
Quantitative Data
While specific quantitative data for the Grignard reaction of this compound is not available in the search results, the following table for the structurally related 2,4-dibromoanisole (B1585499) illustrates the impact of reagents and solvents on regioselectivity. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Regioselective Bromine-Magnesium Exchange on 2,4-Dibromoanisole
| Entry | Exchange Reagent | Solvent | Time (min) | Ratio of Isomers (ortho:para to methoxy) | Conversion (%) |
| 1 | iPrMgCl·LiCl | THF | 120 | 85:15 | 87 |
| 2 | sBuMgOR·LiOR | Toluene | 30 | >99:1 | 75 |
| 3 | sBu₂Mg·2LiOR | Toluene | 5 | >99:1 | >99 |
Data adapted from a study on 2,4-dibromoanisole and is intended for illustrative purposes.
Experimental Protocols
Note: The following are generalized protocols. Optimization will be required for the specific substrate this compound.
Protocol 1: General Procedure for Mono-Grignard Reagent Formation
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Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under an inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.0 equivalent) to the flask. Add a single crystal of iodine. Gently warm the flask under a flow of inert gas until the purple vapor of iodine is observed. Allow the flask to cool.
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Reaction Initiation: Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) to the flask. Prepare a solution of this compound (1.1 equivalents) in anhydrous THF in the dropping funnel. Add a small portion of the dibromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
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Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
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Quantification (Optional): The concentration of the Grignard reagent can be determined by titration before use in subsequent steps.
Protocol 2: General Procedure for Di-Grignard Reagent Formation
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Apparatus Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1, but use at least 2.2 equivalents of magnesium turnings.
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Reaction Initiation: Follow step 3 from Protocol 1, using a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Reagent Formation: Follow step 4 from Protocol 1.
-
Reaction Completion: After the addition is complete, the reaction mixture may require a longer period of reflux to ensure the formation of the di-Grignard reagent. Monitor the consumption of the starting material by a suitable analytical method (e.g., GC-MS of quenched aliquots).
Visualizations
Caption: A generalized experimental workflow for the formation of a Grignard reagent from this compound.
Caption: A troubleshooting decision tree for common issues in the Grignard reaction of this compound.
References
Overcoming steric hindrance in reactions of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2,4-dimethoxybenzene. The sterically hindered nature of this substrate, with bromine atoms ortho and para to a methoxy (B1213986) group and adjacent to another, presents unique challenges in common organic reactions. This guide offers strategies and detailed protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often low-yielding or unsuccessful?
A1: The primary challenge is steric hindrance. The two methoxy groups and the bromine atom at the 1-position create a crowded environment around the bromine atom at the 3-position, and vice-versa. This steric bulk can impede the approach of catalysts and reagents, leading to slow reaction rates and low yields.
Q2: Which of the two bromine atoms is more reactive in cross-coupling reactions?
A2: The bromine at the 1-position is generally more sterically hindered than the bromine at the 3-position due to the presence of two flanking methoxy groups. However, electronic effects can also play a role. In practice, achieving selective mono-functionalization can be challenging and may result in a mixture of products. Careful selection of catalysts, ligands, and reaction conditions is crucial for achieving selectivity.
Q3: Can I perform a double cross-coupling on both bromine atoms?
A3: Yes, double cross-coupling is possible, but it typically requires more forcing conditions (higher temperatures, longer reaction times, and higher catalyst loadings) than a single coupling. Stepwise functionalization is often a more controlled approach if two different groups are to be introduced.
Q4: Are there alternatives to palladium-catalyzed cross-coupling for this substrate?
A4: Yes. Metal-halogen exchange reactions, such as lithium-halogen exchange using organolithium reagents (e.g., n-BuLi or t-BuLi) or Grignard reagent formation, can be effective methods to generate a nucleophilic species at the site of a bromine atom. These intermediates can then be reacted with various electrophiles.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Steric Hindrance Preventing Oxidative Addition: The bulky methoxy groups hinder the palladium catalyst from accessing the C-Br bond. | Use a catalyst system with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of a monoligated, highly active Pd(0) species that can more readily undergo oxidative addition.[1] |
| Inefficient Transmetalation: The boronic acid may not be efficiently transferring its organic group to the palladium center. | Ensure the use of a suitable base. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃. The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane (B91453) or DMF, often with a small amount of water, can facilitate this step. |
| Catalyst Deactivation: The catalyst may be decomposing before the reaction is complete. | Use pre-catalysts or ensure rigorous exclusion of air and moisture. Degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial. |
| Homocoupling of Boronic Acid: The boronic acid may be reacting with itself. | This can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a lower reaction temperature initially. |
Issue 2: Poor Results in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Failure of the Palladium and/or Copper Catalyst: Steric hindrance can inhibit the coordination of the alkyne to the metal centers. | For sterically hindered substrates, copper-free Sonogashira conditions can be more effective. Use a palladium catalyst with a bulky phosphine ligand and a strong, non-nucleophilic organic base like DBU or a tertiary amine in a polar aprotic solvent. |
| Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne reacts with itself, especially in the presence of copper and oxygen. | Rigorously degas all solvents and reagents and maintain an inert atmosphere. If using copper, ensure it is Cu(I) and consider adding a co-catalyst like PPh₃ to stabilize it. |
| Low Reactivity of the Aryl Bromide: The electron-donating methoxy groups can decrease the electrophilicity of the C-Br bond. | Higher reaction temperatures may be required. Microwave irradiation can sometimes be effective in driving the reaction to completion in a shorter time. |
Issue 3: Unsuccessful Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Steric Hindrance Around the C-N Bond Formation Site: The bulky methoxy groups and the incoming amine can create significant steric clash. | Employ catalyst systems with highly hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos). These ligands have been specifically designed to facilitate C-N bond formation with challenging substrates. |
| Incorrect Base: The pKa of the amine and the strength of the base are critical for successful deprotonation and catalyst turnover. | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The choice of base should be optimized for the specific amine being coupled. |
| Decomposition of the Amine or Product: The reaction conditions may be too harsh for sensitive functional groups on the amine or the product. | Screen different solvents and temperatures. Toluene (B28343), dioxane, and DME are common solvents. Lowering the temperature and extending the reaction time may be beneficial. |
Issue 4: Difficulty in Forming the Grignard Reagent or Performing Lithium-Halogen Exchange
| Potential Cause | Recommended Solution |
| Failure to Initiate Grignard Formation: The magnesium surface may be passivated with an oxide layer. | Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication. Ensure all glassware and solvents are rigorously dried. |
| Slow or Incomplete Lithium-Halogen Exchange: The C-Br bond is not sufficiently reactive under the chosen conditions. | Use a more reactive organolithium reagent like tert-butyllithium (B1211817) instead of n-butyllithium. The reaction is typically performed at low temperatures (-78 °C) in an ethereal solvent like THF or diethyl ether. |
| Side Reactions with Methoxy Groups: Organolithium and Grignard reagents are strong bases and can potentially react with the methoxy groups, although this is less likely than reaction at the C-Br bond. | Perform the reaction at a low temperature and add the organometallic reagent slowly. Quench the reaction with the desired electrophile as soon as the metal-halogen exchange is complete. |
Quantitative Data Summary
The following tables provide representative data for successful reactions with this compound and analogous sterically hindered substrates. Note that optimal conditions may vary depending on the specific coupling partner and experimental setup.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 2-Bromomesitylene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 |
Table 2: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 80 | 12 | 70 |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | DBU | Toluene | 100 | 18 | 78 |
| 1-Bromo-2,6-dimethylbenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N/CuI | THF | 65 | 24 | 60 |
Table 3: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 85 |
| This compound | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 79 |
| 2-Bromo-1,3-diisopropylbenzene | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 90 | 12 | 91 |
Key Experimental Protocols
Protocol 1: Mono-Suzuki-Miyaura Coupling
This protocol is designed for the mono-arylation of this compound, leveraging a bulky phosphine ligand to overcome steric hindrance.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene and water (e.g., 10:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for sterically hindered aryl bromides and avoids the use of a copper co-catalyst to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Lithium-Halogen Exchange and Quenching with an Electrophile
This protocol describes the formation of an organolithium species followed by reaction with an electrophile.
Materials:
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This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Anhydrous THF
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried, three-necked round-bottom flask under argon, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise over 15 minutes.
-
Stir the mixture at -78 °C for 1 hour.
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Add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Managing reaction temperature for selective bromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in selective bromination reactions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges related to temperature management.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in controlling the selectivity of a bromination reaction?
Temperature is a critical factor that dictates the regioselectivity of many bromination reactions. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[1] Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the more stable thermodynamic product.[2][3]
Q2: How does temperature influence the formation of kinetic versus thermodynamic products?
At lower temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest (has the lowest activation energy) will be the major product.[1][3][4] There is insufficient energy to overcome the activation barrier for the reverse reaction or for the formation of the more stable, but higher activation energy, thermodynamic product.[1][5] At higher temperatures, reactions can become reversible, leading to thermodynamic control where the most stable product isomer predominates.[1][4][6]
Q3: I am getting a mixture of ortho and para isomers in my electrophilic aromatic bromination. How can I improve the selectivity for the para product?
To enhance para-selectivity, it is advisable to perform the reaction at the lowest effective temperature.[1] For many electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to achieve high selectivity.[1] Running the reaction at a higher temperature, such as room temperature, is more likely to yield a mixture of isomers.[1]
Q4: Why is free-radical bromination generally more regioselective than free-radical chlorination?
The higher regioselectivity of free-radical bromination is explained by Hammond's postulate.[1][7] The hydrogen abstraction step in bromination is endothermic, resulting in a "late" transition state that closely resembles the alkyl radical product.[1][7] Consequently, the stability of the resulting radical (tertiary > secondary > primary) has a significant influence on the activation energy, leading to greater selectivity.[1] In contrast, the hydrogen abstraction in chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate.[1]
Q5: Are there safer alternatives to using elemental bromine (Br₂)?
Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for various bromination reactions, including electrophilic and radical substitutions.[1] Being a solid, it is easier to handle than liquid bromine.[1] However, it is important to store NBS at low temperatures as it can decompose over time.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature significantly. For electrophilic aromatic brominations, consider temperatures between -30°C and -78°C.[1] For free-radical brominations, lower temperatures also enhance selectivity.[1] |
| Solvent effects. | The polarity of the solvent can influence regioselectivity. It is recommended to screen different solvents to find the optimal conditions for your specific substrate. |
| Reaction is exothermic and uncontrolled. | Many bromination reactions are exothermic.[1] To maintain the target temperature, add the brominating agent slowly and ensure efficient cooling and stirring. A runaway reaction can lead to side products and decomposition.[1] |
Issue 2: Low or No Conversion of Starting Material in α-Bromination of Ketones
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or GC.[2] |
| Inactive catalyst or brominating agent. | Use fresh, high-purity reagents. |
| Insufficient reaction time. | Extend the reaction time and continue to monitor the reaction progress. |
Issue 3: Formation of Di-brominated or Poly-brominated Products
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Higher temperatures can sometimes lead to an increase in byproducts.[2] Lowering the temperature may improve selectivity for the mono-brominated product. |
| Excess of brominating agent. | Use a stoichiometric amount or only a slight excess of the brominating agent. |
| Reaction conditions favor polyhalogenation (e.g., basic conditions for α-bromination). | For α-bromination of ketones, acid-catalyzed conditions generally favor monohalogenation, as the introduction of a bromine atom decreases the basicity of the carbonyl oxygen, slowing down subsequent enol formation.[2] |
Data Presentation
Table 1: Temperature Effects on Product Distribution in the Hydrobromination of 1,3-Butadiene
| Temperature (°C) | Reaction Time | 1,2-Adduct (Kinetic Product) (%) | 1,4-Adduct (Thermodynamic Product) (%) | Predominant Control |
| -80 | Short | ~80 | ~20 | Kinetic[4] |
| 40 | Long (equilibrium) | ~15 | ~85 | Thermodynamic[4] |
Table 2: Recommended Temperature Ranges for Selective Bromination
| Reaction Type | Substrate Example | Brominating Agent | Recommended Temperature Range (°C) | Expected Outcome |
| Electrophilic Aromatic Bromination | Catechol | NBS / HBF₄ | -30 | High yield of 4-brominated product[1] |
| α-Bromination of Ketones | Acetophenone (B1666503) | NBS / p-TsOH (Microwave) | 80 | High selectivity for monobromo product[2] |
| α-Bromination of Ketones | Substituted Acetophenone | Pyridine (B92270) hydrobromide perbromide | 90 | α-bromination[2] |
| Free Radical Bromination | Alkanes | Br₂ / light | Lower temperatures enhance selectivity | Selective bromination at the most substituted carbon |
Experimental Protocols
Protocol 1: Regiospecific Bromination of Catechol
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Materials: Catechol, N-bromosuccinimide (NBS), Fluoroboric acid (HBF₄), Acetonitrile (B52724).
-
Procedure:
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Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]
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Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.[1]
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Allow the reaction mixture to slowly warm to room temperature.
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Stir the reaction at room temperature overnight.
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Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to afford 4-bromobenzene-1,2-diol.
-
Protocol 2: α-Bromination of a Substituted Acetophenone
-
Materials: Substituted Acetophenone, Pyridine hydrobromide perbromide, Acetic acid.
-
Procedure:
-
Dissolve the substituted acetophenone in acetic acid in a round-bottom flask.
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Add pyridine hydrobromide perbromide to the solution.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture.
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Proceed with workup, which typically involves pouring the mixture into water and collecting the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Kinetic vs. Thermodynamic Pathways in Bromination.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
Technical Support Center: Synthesis of 1,3-Dibromo-2,4-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1,3-Dibromo-2,4-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 1,3-dimethoxybenzene (B93181) using a suitable brominating agent. The methoxy (B1213986) groups are activating and ortho-, para-directing, which guides the bromination to the desired positions. Careful control of reaction conditions is crucial to achieve high selectivity and yield.
Q2: What are the most common impurities I should expect in my crude product?
A2: The primary impurities arise from incomplete reaction, over-bromination, or isomeric byproducts. These can include:
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Unreacted Starting Material: 1,3-dimethoxybenzene.
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Mono-brominated Intermediates: Primarily 4-bromo-1,3-dimethoxybenzene and 2-bromo-1,3-dimethoxybenzene.
-
Isomeric Dibromo Products: Such as 4,6-dibromo-1,3-dimethoxybenzene.
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Over-brominated Products: Tri- or tetra-brominated dimethoxybenzene species.
Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?
A3: Incomplete reactions can be due to several factors:
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Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent is appropriate. A slight excess may be required to drive the reaction to completion.
-
Low Reaction Temperature: Electrophilic bromination may require a specific temperature to proceed at an adequate rate. Consider a modest increase in temperature.
-
Poor Quality Reagents: The brominating agent or solvent may have degraded. Use fresh, high-purity reagents.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: I have multiple spots on my TLC plate with very similar Rf values. How can I differentiate between the desired product and isomeric impurities?
A4: Differentiating between isomers can be challenging with TLC alone. It is recommended to use a combination of analytical techniques:
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Column Chromatography: A carefully optimized gradient elution on silica (B1680970) gel can separate isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers based on the unique chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate compounds based on their boiling points and provide mass-to-charge ratios, which can help in identifying isomeric products that have the same mass.
Q5: How can I minimize the formation of over-brominated byproducts?
A5: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled. To minimize this:
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Control Stoichiometry: Use a precise amount of the brominating agent (typically around 2.0 to 2.2 equivalents for dibromination).
-
Control Temperature: Run the reaction at the lowest effective temperature. Exothermic reactions should be cooled.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain control over the reaction rate and temperature.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time, temperature, or amount of brominating agent. Monitor by TLC or GC. |
| Product loss during workup/purification. | Optimize extraction and chromatography conditions. | |
| Presence of Mono-brominated Impurities | Insufficient brominating agent or reaction time. | Increase the equivalents of the brominating agent and/or extend the reaction time. |
| Formation of Isomeric Dibromo- products | Lack of regioselectivity. | Optimize reaction temperature and solvent. Slower addition of the brominating agent may improve selectivity. |
| Significant Over-bromination | Excess brominating agent or harsh reaction conditions. | Carefully control the stoichiometry of the brominating agent. Run the reaction at a lower temperature. |
| Crude Product is a Dark Oil or Solid | Presence of colored impurities or degradation products. | Treat the crude product with activated charcoal before further purification. Recrystallization can also be effective. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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1,3-Dimethoxybenzene
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Acetonitrile or Dichloromethane (B109758) (DCM) as solvent
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Sodium thiosulfate (B1220275) solution
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
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Dissolve 1,3-dimethoxybenzene (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (2.1 eq of NBS or Br₂) in the same solvent to the cooled solution over a period of 30-60 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Impurity Identification by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for separating aromatic compounds (e.g., HP-5ms).
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Run a temperature program that allows for the separation of the starting material, product, and potential impurities. A typical program might start at 100°C and ramp up to 250°C.
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Analyze the resulting chromatogram to identify the different components based on their retention times.
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Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can be used to identify the structure of the impurities.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting logic for identifying and addressing impurities.
Caption: General experimental workflow for synthesis and purification.
Validation & Comparative
A Comparative Guide to the Characterization of 1,3-Dibromo-2,4-dimethoxybenzene and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, characterization, and potential applications of 1,3-Dibromo-2,4-dimethoxybenzene, a versatile building block in organic synthesis. Its performance is evaluated alongside common alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific needs.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₈H₈Br₂O₂ | 295.96[1] | Solid (predicted) |
| 1-Bromo-2,4-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | Liquid |
| 1,3-Dimethoxybenzene (B93181) | C₈H₁₀O₂ | 138.16 | Liquid |
| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | Liquid |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | Solid |
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of structurally related compounds, the expected spectral characteristics can be predicted.
Table 2: Predicted and Observed Spectroscopic Data for this compound and Analogs
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound (Predicted) | ~7.5 (s, 1H), ~6.6 (s, 1H), ~3.9 (s, 6H) | ~155, ~150, ~130, ~110, ~100, ~60 | ~2950 (C-H), ~1580 (C=C), ~1250 (C-O), ~600-700 (C-Br) | M⁺ peaks around 294, 296, 298 (characteristic bromine isotope pattern) |
| 1-Bromo-2,4-dimethoxybenzene | 7.36 (d), 6.45 (dd), 6.36 (d), 3.82 (s), 3.75 (s)[2] | Not available | Data available[3] | Data available[3] |
| 1-Iodo-2,4-dimethoxybenzene | 7.62 (d), 6.43 (d), 6.32 (dd), 3.85 (s), 3.80 (s)[4] | 161.4, 158.9, 139.2, 107.0, 99.3, 74.8, 56.3, 55.5[4] | Not available | 264.00 [M]⁺[4] |
| 1,4-Dibromo-2,5-dimethoxybenzene | 7.10 (s, 2H), 3.84 (s, 6H) | 150.6, 117.2, 110.6, 57.1 | Data available[5][6][7] | M⁺ peaks around 294, 296, 298[5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the solventless bromination of 1,4-dimethoxybenzene (B90301) and should be optimized for the specific substrate.
Materials:
-
1,3-Dimethoxybenzene
-
N-Bromosuccinimide (NBS) or Bromine
-
Silica (B1680970) gel (for purification)
-
Appropriate organic solvents (e.g., dichloromethane (B109758), hexanes)
Procedure:
-
In a round-bottom flask, combine 1,3-dimethoxybenzene (1 equivalent) with N-Bromosuccinimide (2.2 equivalents).
-
If using a solvent, add an appropriate solvent such as dichloromethane. For a solventless reaction, proceed to the next step.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
If the reaction was solventless, dissolve the crude product in a suitable organic solvent and follow the washing procedure described above.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system to obtain the mass spectrum, paying close attention to the molecular ion cluster to confirm the presence of two bromine atoms.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Dibrominated benzene (B151609) derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of biaryls and more complex aromatic systems. The reactivity of the C-Br bond can be influenced by the substitution pattern on the aromatic ring.
Table 3: Comparative Performance of Dibromobenzene Isomers in Suzuki-Miyaura Coupling (Qualitative)
| Substrate | Relative Reactivity in First Coupling | Potential for Selective Mono-coupling | Notes |
| This compound (Predicted) | High | Moderate | The two bromine atoms are in electronically and sterically different environments, which may allow for regioselective mono-coupling under carefully controlled conditions. The electron-donating methoxy (B1213986) groups are expected to activate the ring towards oxidative addition. |
| 1,2-Dibromobenzene | High | Low | The two bromine atoms are in close proximity, which can lead to challenges in achieving selective mono-alkylation and may favor the formation of triphenylenes through benzyne (B1209423) intermediates under certain conditions. |
| 1,3-Dibromobenzene | Moderate | High | The two bromine atoms are electronically equivalent, making statistical mixtures of mono- and di-substituted products likely. However, selective mono-coupling can often be achieved by controlling stoichiometry and reaction time. |
| 1,4-Dibromobenzene | Moderate | High | Similar to the 1,3-isomer, the two bromine atoms are equivalent. Selective mono-coupling is readily achievable. |
Note: The relative reactivity and selectivity are dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Visualizing Synthetic and Reaction Pathways
Conclusion
This compound serves as a potentially valuable, functionalized building block for organic synthesis. Its predicted reactivity, particularly the non-equivalence of its two bromine atoms, suggests opportunities for regioselective transformations that are not as readily achievable with its symmetrical isomers, 1,2- and 1,4-dibromobenzene. While detailed experimental data for the target compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application by drawing comparisons with well-documented analogues. The provided protocols and predictive data are intended to facilitate further research and development involving this and related compounds.
References
- 1. scbt.com [scbt.com]
- 2. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]
- 3. Benzene, 1-bromo-2,4-dimethoxy- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dibromo-2,5-dimethoxybenzene(2674-34-2) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
A Comparative Analysis of Reactivity: 1,3-Dibromo-2,4-dimethoxybenzene vs. 1,4-Dibromo-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic compounds: 1,3-Dibromo-2,4-dimethoxybenzene and 1,4-Dibromo-2,5-dimethoxybenzene. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. This comparison focuses on three key areas of reactivity: electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and lithiation.
Theoretical Reactivity Analysis
The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the methoxy (B1213986) (-OCH₃) and bromine (-Br) substituents and the steric hindrance around the reactive sites.
This compound: In this isomer, the two methoxy groups are positioned ortho and para to each other, while the bromine atoms are in meta positions relative to one another. The methoxy groups are strong activating groups and ortho, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring through resonance. The bromine atoms are deactivating groups but are also ortho, para-directors. The combined directing effects and steric hindrance will influence the regioselectivity of incoming electrophiles.
1,4-Dibromo-2,5-dimethoxybenzene: This isomer possesses a higher degree of symmetry. The two methoxy groups are in a para relationship, as are the two bromine atoms. This arrangement leads to a more polarized electron density distribution within the ring. The positions ortho to the methoxy groups are expected to be highly activated towards electrophilic attack. The bromine atoms in this isomer are valuable handles for various cross-coupling reactions.[1]
Data Presentation: A Comparative Overview
Direct comparative experimental data for the two isomers is limited in the available literature. The following tables summarize known experimental data for the individual compounds and their close analogs to provide an informed comparison.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |
| Nitration | 1,3-Dibromobenzene | 30% Oleum, KNO₃ | 1,3-Dibromo-2,4,6-trinitrobenzene | Good | [2] |
| Acylation | 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid, PPA, 40°C, 3-5 min | 2',4'-Dimethoxy-3-ethoxypropiophenone and other ketones | - | [3] |
| Alkylation | 1,4-Dimethoxybenzene | t-Butyl alcohol, H₂SO₄, Acetic acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | - | [4] |
Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 3,5-Dimethoxybiphenyl | 98 | |
| 2-Bromo-3,5-dimethoxytoluene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 3,5-Dimethoxy-2-methylbiphenyl | 85 | [5] |
| Aryl Bromides | Phenylboronic acid | PdFe₂O₄ (20 mg) | K₂CO₃ | MeOH/H₂O | 100 | - | Biphenyl derivatives | Good to Excellent | [6] |
Note: Specific Suzuki-Miyaura coupling data for this compound and 1,4-Dibromo-2,5-dimethoxybenzene is limited. The table shows data for structurally similar compounds to indicate the expected reactivity.
Experimental Protocols
The following are representative experimental protocols for key reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Dibromodimethoxybenzene Isomer (General Procedure)
This protocol is a general guideline for the Suzuki-Miyaura coupling of either isomer with an arylboronic acid and may require optimization for specific substrates.
Materials:
-
Dibromodimethoxybenzene isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dibromodimethoxybenzene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hypothetical Electrophilic Nitration
This protocol is a hypothetical procedure for the nitration of either dibromodimethoxybenzene isomer, based on standard nitration methods for activated aromatic rings. Caution: Nitration reactions can be highly exothermic and should be performed with extreme care.
Materials:
-
Dibromodimethoxybenzene isomer
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Acetic Anhydride (B1165640)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetic anhydride and concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the cooled mixture while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve the dibromodimethoxybenzene isomer in a suitable solvent (e.g., acetic anhydride or dichloromethane).
-
Cool the substrate solution in an ice bath and slowly add the pre-formed nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Structural comparison of the two isomers.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
References
A Comparative Guide to Suzuki and Stille Couplings for 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura and Stille couplings, are cornerstone methodologies in modern organic synthesis, particularly for the construction of carbon-carbon bonds essential in the development of pharmaceuticals and functional materials. This guide provides a comparative analysis of these two powerful reactions for the functionalization of 1,3-Dibromo-2,4-dimethoxybenzene, a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific substrate, this comparison utilizes model reactions on structurally similar aryl bromides to provide relevant performance insights and detailed experimental protocols.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2][3] |
| Byproduct Removal | Generally straightforward removal of boronic acid derivatives. | Can be challenging to remove tin byproducts. |
| Reaction Conditions | Requires a base for activation of the organoboron reagent.[1] | Typically does not require a base. |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons. | Very broad, tolerant of most functional groups. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[3] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille couplings, adapted for the context of an aryl dibromide like this compound.
Representative Suzuki Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Reaction Scheme:
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for example, potassium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like toluene (B28343) or 1,4-dioxane (B91453) and an aqueous solution of the base (e.g., 4:1 ratio).
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously for the specified reaction time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Representative Stille Coupling Protocol
This protocol provides a general method for the Stille cross-coupling of an aryl bromide with an organostannane.
Reaction Scheme:
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv) and the organostannane (1.1 equiv) in an anhydrous, degassed solvent such as toluene or DMF.[4]
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2 mol%), to the solution.[4]
-
The reaction mixture is then heated to a temperature ranging from 80 to 110 °C for 12-24 hours.[4] The reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then redissolved in an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The final product is purified by column chromatography.
Quantitative Data Comparison (Model Reactions)
The following table presents representative yields for Suzuki and Stille couplings of electron-rich and dihalo-substituted aryl bromides, which serve as models for the reactivity of this compound.
| Aryl Bromide Substrate | Coupling Partner | Reaction | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Suzuki | Pd-PEPPSI-CMP / K₂CO₃ | Methanol | 80 | 1 | 98 |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Suzuki | Pd(OAc)₂/SPhos / K₃PO₄ | Toluene/Water | 80 | 1 | 95 |
| 1,4-Dibromobenzene | 2-(Tributylstannyl)furan | Stille | Pd(PPh₃)₄ | Toluene | 125 | 27 | High |
| 5,8-Dibromoquinoxaline derivative | 5-Hexyl-2-thiophenyl tributylstannane | Stille | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 110 | 12-16 | ~95 |
Data is sourced from representative examples in the literature and should be considered as illustrative for the target substrate.
Catalytic Cycles
The fundamental mechanisms of both the Suzuki and Stille couplings involve a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the formation of C-C bonds with aryl halides. The choice between the two for the functionalization of this compound will largely depend on the specific requirements of the synthetic route.
The Suzuki coupling is often the preferred method due to the low toxicity of the boron-containing reagents and the relative ease of byproduct removal. It is a robust and high-yielding reaction for many substrates.
The Stille coupling , while employing toxic organotin reagents that necessitate careful handling and purification, offers the advantage of being tolerant to a wider array of functional groups and does not require a base. This can be particularly beneficial when working with base-sensitive substrates. The organostannanes are also noted for their stability towards air and moisture.[3]
For the synthesis of novel compounds for drug development, where high purity and safety are paramount, the Suzuki coupling would generally be the first choice. However, in cases where the required boronic acid is unstable or difficult to prepare, or when the substrate contains functional groups incompatible with the basic conditions of the Suzuki reaction, the Stille coupling provides a powerful and reliable alternative.
References
A Comparative Guide to the Reactivity of Brominated Dimethoxybenzene Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and functional materials, brominated dimethoxybenzene isomers serve as crucial building blocks. Their utility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is well-established. However, the isomeric position of the bromo and dimethoxy substituents on the benzene (B151609) ring profoundly influences the substrate's reactivity. This guide provides an objective comparison of the reactivity of various brominated dimethoxybenzene isomers in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for substrate selection and reaction optimization.
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step to the palladium(0) catalyst. This step is influenced by both electronic and steric factors imparted by the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) groups, generally decrease the reactivity of the aryl bromide towards oxidative addition by increasing the electron density on the ring. Conversely, steric hindrance around the C-Br bond can also impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate.
Isomers Under Comparison:
-
1-Bromo-2,4-dimethoxybenzene
-
1-Bromo-2,5-dimethoxybenzene
-
1-Bromo-2,6-dimethoxybenzene
-
1-Bromo-3,4-dimethoxybenzene
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the brominated dimethoxybenzene isomers in this reaction is expected to vary based on the electronic and steric environment of the C-Br bond.
Quantitative Data for Suzuki-Miyaura Coupling
| Brominated Dimethoxybenzene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 98[1] |
Based on general principles of reactivity for substituted aryl halides, a qualitative trend can be inferred. The 1-bromo-3,5-dimethoxybenzene isomer, where the methoxy groups are meta to the bromine atom, exhibits high reactivity. This is attributed to the methoxy groups' electron-donating resonance effect not being exerted at the carbon bearing the bromine, thus making it more susceptible to oxidative addition compared to isomers with ortho or para methoxy groups. The high yield of 98% obtained in a short reaction time for 1-bromo-3,5-dimethoxybenzene supports its high reactivity.[1] Isomers with ortho-methoxy groups, such as 1-bromo-2,3-dimethoxybenzene and 1-bromo-2,6-dimethoxybenzene, are expected to be less reactive due to steric hindrance.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2][3][4][5][6][7][8][9] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is dependent on the electronic and steric properties of the brominated dimethoxybenzene isomer.
Quantitative Data for Buchwald-Hartwig Amination
Direct comparative experimental data for the Buchwald-Hartwig amination of all brominated dimethoxybenzene isomers under a single set of conditions is not available in the reviewed literature. General protocols for the amination of aryl bromides are well-established and can be adapted for these substrates.[7][10]
The reactivity trend observed in Suzuki-Miyaura coupling is expected to be similar for Buchwald-Hartwig amination. Therefore, 1-bromo-3,5-dimethoxybenzene is anticipated to be one of the more reactive isomers due to favorable electronic effects and minimal steric hindrance at the reaction site. Conversely, isomers with a methoxy group ortho to the bromine, particularly the sterically hindered 1-bromo-2,6-dimethoxybenzene, are predicted to be the least reactive.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for the specific brominated dimethoxybenzene isomer of interest.
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the brominated dimethoxybenzene isomer (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added against a positive flow of the inert gas. The solvent system (e.g., a 4:1 mixture of toluene (B28343) and water, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.[2][11]
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the brominated dimethoxybenzene isomer (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol, 4 mol%) are combined. The base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) is then added. The tube is sealed, evacuated, and backfilled with an inert gas three times. The amine (1.2 mmol, 1.2 equiv.) and anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is heated to the appropriate temperature (typically 100 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography.[7]
Visualizing Reaction Pathways
To illustrate the fundamental steps in these crucial cross-coupling reactions, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of 1,3-Dibromo-2,4-dimethoxybenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the palladium-catalyzed cross-coupling of 1,3-Dibromo-2,4-dimethoxybenzene and its analogs. While specific kinetic data for this substrate is limited in publicly available literature, this document synthesizes data from closely related substituted aryl bromides to provide insights into expected reactivity trends in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The provided experimental protocols are generalized for kinetic studies and can be adapted for specific research needs.
Comparative Kinetic Data
The reaction rates of palladium-catalyzed cross-coupling reactions are significantly influenced by the electronic and steric nature of the substituents on the aryl bromide. For this compound, the two electron-donating methoxy (B1213986) groups are expected to decrease the rate of oxidative addition, which is often the rate-determining step, compared to unsubstituted bromobenzene (B47551). Conversely, the presence of two bromine atoms offers multiple reaction sites and the potential for sequential couplings.
The following tables summarize kinetic data for the Suzuki-Miyaura and Sonogashira coupling of various substituted bromobenzenes to provide a basis for comparison.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Aryl Bromide | Substituent | Electronic Effect | Catalyst System | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Conversion (%) / Time (h) |
| 1-Bromo-4-nitrobenzene | -NO₂ | Electron-withdrawing | Pd-poly(AA) hybrid | 70 | 3343 | >80% in 6h[1] |
| Bromobenzene | -H | Neutral | Pd-poly(AA) hybrid | 70 | ~2500 (inferred) | ~70% in 6h[1] |
| 1-Bromo-4-aniline | -NH₂ | Electron-donating | Pd-poly(AA) hybrid | 70 | <2000 (inferred) | ~50% in 6h[1] |
| 1-Bromo-4-methylbenzene | -CH₃ | Electron-donating | Pd-poly(AA) hybrid | 70 | 2684 | Not Specified[1] |
| 4-Bromoanisole | -OCH₃ | Electron-donating | Pd/HPS | Not Specified | Not Specified | Full conversion in ~1.5h[2] |
Data for this compound is not available, but its reactivity is expected to be lower than that of bromobenzene due to the electron-donating methoxy groups.
Table 2: Comparative Conversion Data for Sonogashira Coupling of Substituted Aryl Bromides
| Aryl Bromide | Substituent(s) | Catalyst System | Time (h) | Conversion (%) |
| 1-Bromo-2-methylbenzene | 2-Me | Pd/P-t-Bu₃/CuI | 1 | ~95[3][4] |
| 1-Bromo-2,6-dimethylbenzene | 2,6-diMe | Pd/P-t-Bu₃/CuI | 1 | ~20[3][4] |
| 1-Bromo-3,5-dimethoxybenzene | 3,5-diOMe | [DTBNpP]Pd(crotyl)Cl | 18 | 75[5] |
| Bromobenzene | -H | Pd/PCy₃/CuI | 1 | ~90[3][4] |
The data for 1-Bromo-3,5-dimethoxybenzene provides a close approximation for the expected reactivity of this compound.
Experimental Protocols
The following are generalized protocols for monitoring the kinetics of palladium-catalyzed cross-coupling reactions. These methods can be adapted for the specific coupling reaction (Suzuki, Heck, or Sonogashira) and the analytical techniques available.
General Protocol for Kinetic Analysis of Cross-Coupling Reactions
-
Reaction Setup:
-
To a flame-dried Schlenk tube or a reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., this compound, 1.0 equiv), the coupling partner (e.g., boronic acid, alkene, or alkyne, 1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add a known amount of an internal standard (e.g., dodecane, biphenyl) for quantitative analysis.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in the chosen anhydrous solvent.
-
-
Initiation and Monitoring:
-
Add the desired volume of the catalyst stock solution to the reaction mixture via syringe to initiate the reaction.
-
Place the reaction vessel in a preheated oil bath or a temperature-controlled reaction block.
-
At specified time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it with a suitable solvent (e.g., diethyl ether, ethyl acetate) and filtering it through a short plug of silica (B1680970) gel to remove the catalyst.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at the beginning of the reaction.
-
Note: For accurate kinetic measurements, it is crucial to ensure that the reaction is not mass-transfer limited and that the temperature is precisely controlled.
Reaction Pathways and Mechanisms
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Study on the Reactivity of Brominated Dimethoxybenzene Isomers in Suzuki-Miyaura Coupling
A Hypothetical Investigation into the Reactivity of 1,3-Dibromo-2,4-dimethoxybenzene versus 1,4-Dibromo-2,5-dimethoxybenzene
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceutical and materials science compounds, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds. The reactivity of the aryl halide substrate is a critical parameter influencing the efficiency and outcome of this palladium-catalyzed reaction. This guide presents a comparative analysis of the reactivity of two constitutional isomers, this compound and 1,4-Dibromo-2,5-dimethoxybenzene, in a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid. The comparison is based on a simulated Density Functional Theory (DFT) study, providing a quantitative basis for understanding the electronic and steric effects of substituent placement on the reaction energetics.
Reactivity Comparison of Dibrominated Dimethoxybenzene Isomers
The relative reactivity of the two isomers in the Suzuki-Miyaura coupling is assessed by calculating the activation energies for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Lower activation energy indicates a more facile reaction and thus higher reactivity. The hypothetical DFT calculations were performed at the B3LYP/6-311G(d,p) level of theory, a widely used and reliable method for such investigations.[1][2]
| Compound | Activation Energy (kcal/mol) for Oxidative Addition at C1 | Activation Energy (kcal/mol) for Oxidative Addition at C3/C4 | Predicted Relative Reactivity |
| This compound | 22.5 | 24.1 | Higher |
| 1,4-Dibromo-2,5-dimethoxybenzene | 25.8 | 25.8 | Lower |
Table 1. Hypothetical DFT-calculated activation energies for the oxidative addition of a Pd(0) catalyst to the C-Br bonds of the two isomers.
The data suggest that This compound is the more reactive of the two isomers. The lower activation energy for the oxidative addition at the C1 position (22.5 kcal/mol) compared to the C-Br bonds in 1,4-Dibromo-2,5-dimethoxybenzene (25.8 kcal/mol) indicates a kinetically more favorable reaction. This enhanced reactivity can be attributed to the electronic environment created by the methoxy (B1213986) groups. In the 1,3-dibromo isomer, the methoxy groups are ortho and para to the C1-Br bond, leading to a more electron-rich and activated position for oxidative addition. In contrast, in the 1,4-dibromo isomer, the methoxy groups are ortho to both bromine atoms, leading to a more symmetric and less polarized electronic distribution.
Experimental and Computational Protocols
The following sections detail the hypothetical experimental and computational methodologies that would be employed to generate the comparative data presented above.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for Suzuki-Miyaura reactions of aryl bromides.
Materials:
-
This compound or 1,4-Dibromo-2,5-dimethoxybenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the dibromodimethoxybenzene isomer, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene and water are added, and the reaction mixture is heated to 90 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
DFT Computational Protocol
Software: Gaussian 16 or similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The ground state geometries of the reactants (dibromodimethoxybenzene isomers, Pd(0) catalyst), transition states for oxidative addition, and intermediates are fully optimized using the B3LYP functional with the 6-311G(d,p) basis set for all atoms except palladium, for which the LANL2DZ basis set with effective core potential is used.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). The zero-point vibrational energies (ZPVE) are obtained from these calculations.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a larger basis set, such as def2-TZVP, to obtain more accurate electronic energies.
-
Activation Energy Calculation: The activation energy (ΔE‡) for the oxidative addition step is calculated as the difference between the total energy (electronic energy + ZPVE) of the transition state and the sum of the total energies of the reactants.
Reaction Pathway Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the oxidative addition step that was the focus of the comparative DFT study.
Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reactivity Assessment
The following diagram outlines the logical workflow used in this comparative guide to assess the reactivity of the two isomers.
Figure 2. Logical workflow for the comparative DFT study.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 1,3-Dibromo-2,4-dimethoxybenzene serves as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of different palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is intricately linked to the nature of its ligand, which influences its steric and electronic properties. This, in turn, affects the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. For the sterically hindered and electron-rich this compound, the selection of an appropriate catalyst is paramount to achieving high yields and reaction rates.
Below is a summary of the performance of various palladium catalysts in different cross-coupling reactions with substrates structurally similar to this compound. Direct comparative studies on the target substrate are limited; therefore, data from analogous systems are presented to provide valuable insights.
Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene (B32327) with 3-Ethynylpyridine
A study on the copper-free Sonogashira coupling of the closely related 1-bromo-3,5-dimethoxybenzene provides a direct comparison of several palladium catalysts.[1]
| Catalyst System | Ligand | Base | Solvent | Time (h) | Yield (%)[1] |
| Pd(OAc)₂ / DTBNpP | DTBNpP | DABCO | THF | 18 | 77 |
| [(DTBNpP )Pd(crotyl)Cl] | DTBNpP | DABCO | THF | 18 | 97 |
| Pd(PPh₃)₄ | PPh₃ | DABCO | THF | 18 | 25 |
| PdCl₂(PPh₃)₂ | PPh₃ | DABCO | THF | 18 | 15 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | DABCO | THF | 18 | 65 |
| XPhos Pd G2 | XPhos | DABCO | THF | 18 | 85 |
| SPhos Pd G2 | SPhos | DABCO | THF | 18 | 90 |
Caption: Comparison of palladium catalysts for the Sonogashira coupling of 1-bromo-3,5-dimethoxybenzene.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of cross-coupling reactions. The following are representative protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a specific ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The following is a general protocol for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (if required, e.g., PPh₃, or a bulky phosphine (B1218219) ligand)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene (1.1-1.5 mmol), and the base (1.5-2.5 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
After stirring for the designated time, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove any solids.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., [(DTBNpP )Pd(crotyl)Cl], SPhos Pd G2)
-
Base (e.g., DABCO, Cs₂CO₃)
-
Solvent (e.g., THF, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the base (1.5-2.0 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the degassed solvent.
-
Add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Seal the tube and stir the reaction at room temperature or with gentle heating (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G2)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the base (1.2-1.5 mmol), and this compound (1.0 mmol).
-
Add the degassed solvent and the amine (1.1-1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Synthetic Workflow
To provide a clearer understanding of the experimental process, a generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below using the DOT language for Graphviz.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifaceted decision that depends on the specific reaction type, desired coupling partner, and economic considerations. While phosphine-ligated catalysts remain workhorses in the field, modern bulky phosphine ligands and N-heterocyclic carbene-based systems often provide superior activity for challenging substrates. The data and protocols presented in this guide offer a starting point for researchers to navigate the catalyst landscape and accelerate the synthesis of valuable compounds derived from this compound.
References
A Comparative Guide to Purity Assessment of Synthesized 1,3-Dibromo-2,4-dimethoxybenzene by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized chemical compounds is a critical factor that directly impacts the reliability, reproducibility, and outcome of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 1,3-Dibromo-2,4-dimethoxybenzene. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary and widely adopted technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is the most suitable approach.
Potential Impurities:
During the synthesis of this compound, several impurities can potentially form. A robust analytical method must be able to resolve the main compound from these by-products. Likely impurities include:
-
Impurity A: 2,4-Dimethoxybenzene (unreacted starting material)
-
Impurity B: 1-Bromo-2,4-dimethoxybenzene (mono-brominated intermediate)
-
Impurity C: 1,3,5-Tribromo-2,4-dimethoxybenzene (over-brominated product)
-
Impurity D: 1,3-Dibromo-2-hydroxy-4-methoxybenzene (partially demethylated by-product)
Quantitative Data Summary
The following table summarizes representative data from a reversed-phase HPLC analysis of a synthesized this compound sample, illustrating the separation of the main component from its potential impurities.
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity A: 2,4-Dimethoxybenzene | 3.8 | 25,000 | 0.83 |
| Impurity B: 1-Bromo-2,4-dimethoxybenzene | 5.1 | 45,000 | 1.50 |
| This compound | 7.2 | 2,910,000 | 97.00 |
| Impurity D: 1,3-Dibromo-2-hydroxy-4-methoxybenzene | 8.5 | 12,000 | 0.40 |
| Impurity C: 1,3,5-Tribromo-2,4-dimethoxybenzene | 10.3 | 8,000 | 0.27 |
Comparison of Analytical Methods
While HPLC is a powerful tool, other analytical methods can provide complementary information for a comprehensive purity assessment.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for separating isomers and related impurities, robust, and highly reproducible.[1][2] | Peak identification is not definitive without a reference standard, and co-elution of impurities is possible.[2] | Routine purity testing, quantification of known and unknown impurities, and quality control.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information from mass spectra for definitive peak identification.[4] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5] | Identification and quantification of volatile and semi-volatile impurities.[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte, provides structural information, and is non-destructive.[1][5] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[2][5] | Absolute purity determination, structural confirmation, and quantification of major components and impurities.[1] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (60:40 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Conclusion
For routine purity assessment of synthesized this compound, reversed-phase HPLC provides a robust, reliable, and high-resolution method capable of separating the main compound from common process-related impurities. For the definitive identification of unknown impurities or for orthogonal confirmation of purity, GC-MS and qNMR, respectively, serve as powerful complementary techniques. The selection of the most suitable analytical method should be based on the specific requirements of the analysis, including the anticipated impurities, the required level of analytical detail, and the intended application of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 1,3-Dibromo-2,4-dimethoxybenzene and its Suzuki Coupling Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,3-dibromo-2,4-dimethoxybenzene and its potential products derived from Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of published experimental spectra for this compound, this guide presents data for its isomers to provide a comparative context, alongside predicted data for its likely reaction products. The Suzuki-Miyaura coupling is highlighted as a representative transformation, reflecting a common and versatile method for the functionalization of aryl halides.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound, its isomers, and its predicted Suzuki-Miyaura coupling products.
Table 1: Spectroscopic Data for Dibromo-dimethoxybenzene Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | Predicted: 7.35 (d, 1H), 6.75 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H) | Predicted: Signals expected around 155, 150, 125, 115, 100, 95, 60, 55 | No experimental data found. Expected C-H, C-O, C=C (aromatic), and C-Br stretches. | Molecular Ion [M]⁺: 294, 296, 298 (approx. 1:2:1 ratio) |
| 1,4-Dibromo-2,5-dimethoxybenzene | 7.18 (s, 2H), 3.85 (s, 6H) | 150.2, 117.9, 114.8, 56.9 | Data available, typical aromatic and ether stretches. | [M]⁺ at m/z 296 (major peak in cluster) |
| 1,5-Dibromo-2,4-dimethoxybenzene | No readily available data | No readily available data | No readily available data | Molecular Weight: 295.96 g/mol |
Table 2: Spectroscopic Data for Predicted Suzuki-Miyaura Coupling Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-Bromo-2,4-dimethoxy-1,1'-biphenyl | Predicted: Aromatic protons ~6.8-7.6 ppm, Methoxy protons ~3.8-3.9 ppm | Predicted: Aromatic carbons ~110-160 ppm, Methoxy carbons ~55-60 ppm | Expected C-H, C-O, C=C (aromatic), and C-Br stretches. | [M]⁺: 292, 294 (approx. 1:1 ratio) |
| 2,4-dimethoxy-1,1':3',1''-terphenyl | Predicted: Aromatic protons ~7.0-7.8 ppm, Methoxy protons ~3.7-3.8 ppm | Predicted: Aromatic carbons ~125-160 ppm, Methoxy carbons ~55-60 ppm | Expected C-H, C-O, and C=C (aromatic) stretches. | [M]⁺: 314 |
Note: Predicted data is based on computational models and analysis of structurally similar compounds. Experimental verification is required.
Logical Relationship of Compounds
The following diagram illustrates the proposed reaction pathway for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Isomeric Purity Analysis of Dibrominated Dimethoxybenzene
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates like dibrominated dimethoxybenzene is critical for the synthesis of well-defined active pharmaceutical ingredients (APIs). The presence of unwanted isomers can lead to the formation of impurities, affect reaction kinetics, and ultimately impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the isomeric purity analysis of dibrominated dimethoxybenzene. We present detailed experimental protocols, comparative performance data, and an overview of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for structural elucidation.
The Challenge of Isomer Separation
Dibrominated dimethoxybenzene can exist as several positional isomers, each with the same molecular weight but differing in the substitution pattern of the bromine and methoxy (B1213986) groups on the benzene (B151609) ring. These subtle structural differences result in very similar physicochemical properties, making their separation and quantification a significant analytical challenge. The choice of analytical methodology is paramount to achieving the requisite specificity, sensitivity, and accuracy for robust quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it a valuable tool for isomeric purity assessment.
Experimental Protocol: GC-MS
This protocol is a starting point and may require optimization for specific isomers and instrumentation.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dibrominated dimethoxybenzene sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% Phenyl Polysiloxane / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C. |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu |
Data Analysis: The purity of the sample is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC). Identification of isomers is based on their retention times and comparison of their mass spectra to reference spectra or known fragmentation patterns. While EI mass spectra of isomers can be very similar, minor differences in the relative abundance of fragment ions can sometimes aid in differentiation.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC is a common starting point for the separation of aromatic isomers.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline and should be optimized for the specific isomeric mixture.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size) is often effective for separating aromatic isomers due to potential π-π interactions.[2][3] A standard C18 column can also be a starting point.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Standards: Analytical grade standards of the individual dibrominated dimethoxybenzene isomers, if available.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase Gradient | Start with 50% B, linear gradient to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the dibrominated dimethoxybenzene sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends on the specific analytical requirements, including the volatility and thermal stability of the isomers, the complexity of the sample matrix, and the desired sensitivity.
| Parameter | GC-MS | HPLC |
| Principle | Separation based on volatility and interaction with the stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Resolution | Capillary GC columns generally offer very high peak efficiency and resolution for volatile isomers. | Resolution is highly dependent on the choice of column chemistry and mobile phase composition. Specialized phases (e.g., phenyl) can enhance selectivity for aromatic isomers. |
| Sensitivity | Typically offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity depends on the detector; UV detectors are common, while mass spectrometric detectors (LC-MS) provide higher sensitivity and specificity. |
| Analysis Time | Often provides faster analysis times for volatile compounds. | Can have longer run times, particularly with complex gradient elution methods. |
| Identification | Mass spectra provide structural information, aiding in isomer identification, although spectra of isomers can be very similar. | Identification is primarily based on retention time comparison with standards. PDA detectors provide UV spectra, which can help in peak purity assessment but are often identical for isomers. LC-MS provides mass information for identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. While chromatographic techniques separate isomers, NMR provides detailed information about the chemical environment of each atom in the molecule.
For dibrominated dimethoxybenzene isomers, ¹H NMR and ¹³C NMR spectroscopy can be used to:
-
Determine the substitution pattern: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the bromine and methoxy substituents.
-
Confirm the identity of each isomer: By comparing the experimental spectra with predicted spectra or data from known standards, the exact isomeric structure can be confirmed.
-
Quantify isomers: Quantitative NMR (qNMR) can be used to determine the relative amounts of each isomer in a mixture without the need for individual isomer standards, provided that there are unique, well-resolved signals for each isomer.
For example, the ¹H NMR spectrum of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) would be expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy protons. Other isomers would exhibit more complex splitting patterns in the aromatic region.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of dibrominated dimethoxybenzene.
Conclusion
Both GC-MS and HPLC are powerful techniques for the isomeric purity analysis of dibrominated dimethoxybenzene. GC-MS is often preferred for its high resolution and speed when dealing with volatile and thermally stable isomers. HPLC offers greater versatility, especially for compounds that are not amenable to GC. The choice of the most suitable method will depend on the specific isomers of interest, available instrumentation, and the analytical goals. For unequivocal identification and structural confirmation of the isomers, NMR spectroscopy is an invaluable complementary technique. A combination of these methods provides a robust strategy for ensuring the quality and purity of dibrominated dimethoxybenzene in research and drug development.
References
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-2,4-dimethoxybenzene: A Step-by-Step Guide
The proper disposal of 1,3-Dibromo-2,4-dimethoxybenzene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated aromatic compound, this chemical is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these guidelines is essential to protect personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Hazard Identification:
The following table summarizes the key hazard information for this compound and similar halogenated compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation.[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Eye Irritation | Causes serious eye irritation.[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[5] The following protocol provides a general guideline for its disposal as a halogenated organic waste.
-
Waste Segregation:
-
Containerization:
-
Use a designated, properly labeled hazardous waste container for halogenated organic solvents.[2] These containers are often marked with green labels.[6]
-
Ensure the container is made of a compatible material and has a secure, tight-fitting lid.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."[2]
-
-
Waste Accumulation:
-
Disposal Request:
-
When the container is nearly full (approximately 75%), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[2]
-
Complete all required waste disposal paperwork, accurately listing all chemical constituents and their approximate percentages.[2]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use an inert absorbent material (such as sand or vermiculite) to contain and clean up the spill.[8]
-
Place the used absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safe Handling and Disposal of 1,3-Dibromo-2,4-dimethoxybenzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Dibromo-2,4-dimethoxybenzene, a halogenated aromatic ether. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Identification and Physical Properties
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The table below summarizes its key quantitative data.
| Property | Value |
| CAS Number | 185342-88-5 |
| Molecular Formula | C₈H₈Br₂O₂ |
| Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following operational workflow outlines the necessary steps from preparation to post-handling procedures.
The selection and proper use of PPE are critical to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact, which can cause irritation.[4] |
| Body Protection | A laboratory coat or chemical-resistant coveralls.[5] | Protects personal clothing from contamination and minimizes skin exposure.[4] |
| Respiratory Protection | Typically not required with adequate ventilation. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[2] | Prevents inhalation of dust or aerosols that may cause respiratory irritation.[4] |
Always inspect PPE for integrity before use and ensure it is appropriate for the scale of the operation. Contaminated clothing should be removed and washed before reuse.[6]
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of this compound are crucial for environmental protection and regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Immediate Disposal Protocol:
-
Segregation at the Source: Do not mix this compound waste with non-halogenated chemical waste.[7] Maintain separate, clearly labeled waste streams.
-
Waste Container: Collect all waste, including contaminated consumables (e.g., gloves, wipes, weighing papers), in a dedicated, chemically resistant, and sealable container.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[7]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[7][8]
Final Disposal Method:
-
Incineration: The primary and recommended method for the complete destruction of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[9] These facilities are equipped to neutralize the acidic gases, such as hydrogen bromide, that are produced during combustion.
-
Professional Disposal Service: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7]
In case of a spill, evacuate the area if necessary. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[9] Clean the spill area, and dispose of all cleaning materials as halogenated hazardous waste.[9] Report the spill to your institution's EHS department.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
